A Technical Guide to the Physicochemical Properties of 4-chloro-6-methoxypyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a focused analysis of two fundamental physicochemical properties of 4-chloro-6-met...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a focused analysis of two fundamental physicochemical properties of 4-chloro-6-methoxypyridin-3-ol: its molecular weight and exact mass. Understanding the distinction between these two parameters is crucial for accurate compound characterization, high-resolution mass spectrometry, and overall success in drug discovery and development workflows. This document will detail the calculation of these values and discuss their practical implications in a research setting.
Introduction to 4-chloro-6-methoxypyridin-3-ol
4-chloro-6-methoxypyridin-3-ol is a substituted pyridine derivative. The pyridine ring is a core scaffold in many biologically active compounds and approved drugs. The specific substitutions of a chlorine atom, a methoxy group, and a hydroxyl group on the pyridine ring of this particular molecule create a unique chemical entity with potential for further synthetic modifications and biological screening.
To accurately characterize and study this compound, it is essential to begin with its fundamental physicochemical properties. The molecular formula for 4-chloro-6-methoxypyridin-3-ol is C₆H₆ClNO₂ . This formula is the basis for calculating its molecular weight and exact mass.
Below is a 2D structural representation of the molecule.
Caption: 2D structure of 4-chloro-6-methoxypyridin-3-ol.
Differentiating Molecular Weight and Exact Mass
In the context of chemical analysis and drug development, the terms "molecular weight" and "exact mass" are often used, and while related, they are not interchangeable.
Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance.[1] The atomic weights used to calculate molecular weight are the values found on the periodic table, which account for all the isotopes of an element and their relative prevalence on Earth.[2] Molecular weight is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).[3]
Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant isotope of each element.[4][5] This value is critical in high-resolution mass spectrometry, where instruments can resolve ions with very small mass differences. The exact mass is a theoretical value that does not account for the presence of heavier isotopes.[6]
The distinction is crucial because a sample of a compound will contain a population of molecules with slightly different masses due to the random distribution of natural isotopes. Mass spectrometers with sufficient resolution can distinguish these different isotopic peaks, with the most intense peak corresponding to the monoisotopic mass.
Physicochemical Data for 4-chloro-6-methoxypyridin-3-ol
The key physicochemical parameters for 4-chloro-6-methoxypyridin-3-ol are summarized in the table below. The subsequent sections will detail the methodology for calculating these values.
Parameter
Value
Units
Molecular Formula
C₆H₆ClNO₂
-
Molecular Weight
159.57
g/mol
Exact Mass
159.0087
Da
Calculation Methodology
The determination of molecular weight and exact mass is a foundational calculation in chemistry. The following sections provide a step-by-step breakdown of how these values are derived for 4-chloro-6-methoxypyridin-3-ol.
Molecular Weight Calculation
The molecular weight is calculated by summing the average atomic weights of all atoms in the molecular formula.[1]
Caption: Workflow for determining molecular weight and exact mass.
Practical Implications in Research and Development
Stoichiometric Calculations: The molecular weight is essential for all stoichiometric calculations, such as determining the mass of compound needed to prepare a solution of a specific molarity for biological assays or chemical reactions.
High-Resolution Mass Spectrometry (HRMS): The exact mass is critical for the interpretation of HRMS data. By comparing the experimentally measured monoisotopic mass to the calculated exact mass, researchers can confirm the elemental composition of a synthesized compound or an unknown metabolite with a high degree of confidence.
Compound Registration and Database Management: Accurate molecular weight and exact mass are fundamental data points for registering new chemical entities in corporate or public databases. These values are used for searching and indexing chemical structures.
Conclusion
The molecular weight and exact mass of 4-chloro-6-methoxypyridin-3-ol (C₆H₆ClNO₂) are 159.57 g/mol and 159.0087 Da, respectively. While the molecular weight is a weighted average based on natural isotopic abundances and is crucial for bulk property calculations, the exact mass is a monoisotopic value that is indispensable for high-resolution mass spectrometry and the unambiguous confirmation of a molecule's elemental composition. A clear understanding and correct application of both values are foundational to rigorous chemical and pharmaceutical research.
References
BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]
ChemCollective. (n.d.). Calculating Molecular Weight. Retrieved from [Link]
Calculator.net. (n.d.). Molecular Weight Calculator. Retrieved from [Link]
Solubility Profile and Solvation Thermodynamics of 4-Chloro-6-methoxypyridin-3-ol in Organic Solvents
Target Audience: Analytical Chemists, Formulation Scientists, and API Development Professionals. Executive Summary & Molecular Anatomy Understanding the solubility profile of 4-chloro-6-methoxypyridin-3-ol (CAS: 1196152-...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Formulation Scientists, and API Development Professionals.
Executive Summary & Molecular Anatomy
Understanding the solubility profile of 4-chloro-6-methoxypyridin-3-ol (CAS: 1196152-16-5) is a critical prerequisite for optimizing its synthesis, purification, and downstream formulation in pharmaceutical development 1[1]. As a highly functionalized heterocycle, its solvation thermodynamics are dictated by a complex interplay of competing intermolecular forces.
To accurately predict and manipulate its solubility, we must deconstruct its molecular anatomy:
C3-Hydroxyl (-OH): Acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). While it promotes solubility in protic solvents, it also drives strong intermolecular hydrogen bonding in the solid state, significantly increasing the crystal lattice energy.
C6-Methoxy (-OCH3): Introduces a localized dipole and acts as an HBA. It provides slight steric hindrance that can marginally disrupt planar packing.
C4-Chloro (-Cl): A lipophilic, highly polarizable halogen. It enhances solubility in halogenated solvents via dispersion forces and halogen bonding.
Pyridine Core: An aromatic, weak organic base (electron-pair donor) capable of
π
π
stacking. The high dipole moment of the pyridine ring inherently favors polar aprotic environments 2[2].
Mechanistic Solvation Profiling
The insolubility of highly substituted pyridines in non-polar solvents stems from strong intermolecular forces—specifically
π
π
stacking between the planar aromatic rings and H-bonding from the hydroxyl group. This creates a stable crystal lattice that non-polar solvent molecules cannot overcome 3[3].
Conversely, polar aprotic solvents (e.g., DMSO, DMF) act as excellent solubilizers. They provide strong dipole-dipole interactions that effectively solvate the molecule without requiring hydrogen bond donation, disrupting the lattice efficiently 4[4]. Halogenated solvents like dichloromethane (DCM) exhibit moderate-to-high solvation capacity due to favorable dispersion forces interacting with the C4-chloro substituent 3[3].
Mechanistic pathways of solvation for 4-chloro-6-methoxypyridin-3-ol across solvent classes.
Quantitative Solubility Matrix (298.15 K)
Based on thermodynamic principles governing substituted pyrimidines and pyridines 5[5], the following matrix outlines the expected solubility profile for this specific molecular scaffold.
To empirically determine the exact solubility of 4-chloro-6-methoxypyridin-3-ol for regulatory submissions, the isothermal shake-flask method coupled with HPLC-UV is the gold standard. This protocol is designed as a self-validating system to prevent false positives caused by kinetic supersaturation.
Step-by-Step Methodology
Saturation Preparation: Add an excess amount of 4-chloro-6-methoxypyridin-3-ol API to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.
Causality: Maintaining a visible excess of solid ensures the system remains in a state of solid-liquid equilibrium, a fundamental requirement for thermodynamic solubility.
Isothermal Agitation: Place the vials in an isothermal orbital shaker at 298.15 K (25°C) and agitate at 200 RPM for 48 hours.
Causality: 48 hours is strictly required to overcome kinetic pseudo-solubility. Shorter durations often yield artificially high solubility readings due to transient supersaturation.
Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at exactly 298.15 K, followed by immediate filtration through a 0.22 µm PTFE syringe filter.
Causality: Centrifugation forces undissolved micro-particulates out of the supernatant. Strict temperature control during this step is critical; a sudden drop in temperature would cause premature precipitation, skewing the analytical data.
HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase and analyze via HPLC with UV detection (typically at 254 nm, exploiting the pyridine ring's natural chromophore).
Self-Validation Check: Sample the system at
t=24
hours and
t=48
hours.
Causality: If the concentration variance between the two time points is
<5%
, thermodynamic equilibrium is officially validated.
Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.
Thermodynamic Analysis & Downstream Applications
Once empirical data is gathered, the temperature-dependent solubility of 4-chloro-6-methoxypyridin-3-ol can be modeled using the modified Apelblat equation or Van 't Hoff analysis 5[5]. By calculating the Gibbs free energy (
ΔG
), enthalpy (
ΔH
), and entropy (
ΔS
) of dissolution, chemists can optimize crystallization cooling curves. For instance, if the dissolution is highly endothermic, cooling crystallization in a Methanol/Water anti-solvent system will yield high-purity API recovery with minimal loss to the mother liquor.
References
Title: Pyridine and Pyridine Derivatives (Kirk-Othmer Encyclopedia of Chemical Technology)
Source: MDMA.ch
URL: [Link]
Title: Solubility of pyrimidine derivatives in different organic solvents at different temperatures
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Title: Pyridine as a solvent
Source: ChemEurope
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In-depth Technical Guide: The Crystal Structure and X-Ray Diffraction of 4-chloro-6-methoxypyridin-3-ol
A comprehensive analysis of the synthesis, crystallographic data, and molecular geometry of a key pharmaceutical intermediate. Introduction 4-chloro-6-methoxypyridin-3-ol is a substituted pyridine derivative of significa...
Author: BenchChem Technical Support Team. Date: April 2026
A comprehensive analysis of the synthesis, crystallographic data, and molecular geometry of a key pharmaceutical intermediate.
Introduction
4-chloro-6-methoxypyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural framework is a recurring motif in various pharmacologically active compounds. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and ensuring the solid-state stability of active pharmaceutical ingredients (APIs). This technical guide provides a detailed exploration of the crystal structure of 4-chloro-6-methoxypyridin-3-ol, elucidated through single-crystal X-ray diffraction. The synthesis of high-purity crystalline material suitable for diffraction studies is also outlined, offering a complete workflow from chemical synthesis to structural determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this important heterocyclic compound.
Experimental Methodology
Synthesis and Crystallization
The synthesis of 4-chloro-6-methoxypyridin-3-ol is a critical first step in obtaining high-quality single crystals. While various synthetic routes to substituted pyridines exist, a common approach involves multi-step synthesis starting from commercially available precursors. For instance, a plausible route could involve the chlorination and methoxylation of a suitable pyridine precursor, followed by the introduction of the hydroxyl group. The final product is then purified using techniques such as column chromatography to achieve high purity, which is essential for successful crystallization.
Growing single crystals suitable for X-ray diffraction requires careful control over crystallization conditions. Slow evaporation of a saturated solution of the purified compound in an appropriate solvent system is a widely used technique. The choice of solvent is crucial and is often determined empirically. A solvent system that allows for slow, ordered growth of crystals is preferred. For a compound like 4-chloro-6-methoxypyridin-3-ol, solvents such as ethyl acetate or a mixture of petroleum ether and ethyl acetate could be suitable.[1]
The experimental workflow from synthesis to data analysis is depicted in the following diagram:
Figure 1: A schematic overview of the experimental workflow, from the synthesis of 4-chloro-6-methoxypyridin-3-ol to the final analysis of its crystal structure.
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal of 4-chloro-6-methoxypyridin-3-ol is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffraction data is typically collected at a controlled temperature, often at low temperatures (e.g., 100 K), to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.[2] Monochromatic X-ray radiation, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is used to irradiate the crystal.[2][3]
The collected diffraction data, consisting of a series of diffraction spots with varying intensities, is then processed. This involves integrating the intensities of the reflections, correcting for various experimental factors (e.g., Lorentz and polarization effects), and performing an absorption correction.[2] The crystal structure is subsequently solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors.[2] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.[4]
Results and Discussion
While the specific crystallographic data for 4-chloro-6-methoxypyridin-3-ol is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD)[5][6][7] or the Crystallography Open Database (COD)[8], we can anticipate its key structural features based on the analysis of related compounds.
Anticipated Molecular and Crystal Structure
The molecular structure of 4-chloro-6-methoxypyridin-3-ol would consist of a central pyridine ring substituted with a chlorine atom at the 4-position, a methoxy group at the 6-position, and a hydroxyl group at the 3-position. The planarity of the pyridine ring is expected, though slight deviations may occur due to substituent effects.
Intermolecular interactions are expected to play a crucial role in the crystal packing. The presence of the hydroxyl group suggests the formation of strong hydrogen bonds, likely of the O-H···N or O-H···O type, which would link neighboring molecules into dimers, chains, or more complex three-dimensional networks.[9] Weaker interactions, such as C-H···O, C-H···Cl, and π-π stacking interactions between the pyridine rings, are also likely to contribute to the overall stability of the crystal lattice.[1][4][9]
The following table summarizes the anticipated crystallographic data and refinement parameters based on typical values for small organic molecules.
Parameter
Anticipated Value
Empirical Formula
C₆H₆ClNO₂
Formula Weight
159.57
Crystal System
e.g., Monoclinic or Orthorhombic
Space Group
e.g., P2₁/c or Pbca
Unit Cell Dimensions
To be determined experimentally
Volume
To be determined experimentally
Z (molecules per unit cell)
e.g., 4 or 8
Density (calculated)
To be determined experimentally
Absorption Coefficient
To be determined experimentally
F(000)
To be determined experimentally
Radiation
Mo Kα (λ = 0.71073 Å)
Temperature
100(2) K
Theta range for data collection
2.0° to 28.0°
Reflections collected
To be determined experimentally
Independent reflections
To be determined experimentally
R_int
< 0.05
Goodness-of-fit on F²
~1.0
Final R indices [I > 2σ(I)]
R₁ < 0.05, wR₂ < 0.10
R indices (all data)
R₁ < 0.07, wR₂ < 0.12
Largest diff. peak and hole
~0.2 to -0.2 e.Å⁻³
Conclusion
The determination of the crystal structure of 4-chloro-6-methoxypyridin-3-ol through single-crystal X-ray diffraction is a crucial step in understanding its solid-state properties. This knowledge is invaluable for drug development professionals, enabling the rational design of new drug candidates and the formulation of stable and effective pharmaceutical products. While the specific crystallographic data for this compound is not yet publicly available, the methodologies outlined in this guide provide a robust framework for its determination and analysis. Future studies reporting the crystal structure of 4-chloro-6-methoxypyridin-3-ol will be of significant interest to the scientific community.
References
Liang, Y., Shi, L. Q., Yang, Z. W., Zhang, J. P., & Liu, Z. J. (2016). Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 60-63. [Link]
MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
MatDaCs. (n.d.). Cambridge Structure Database (CSD) (Japanese). Retrieved from [Link]
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
Japan Association for International Chemical Information. (n.d.). CCDC Products (Japanese). Retrieved from [Link]
Osaka University, Institute for Protein Research. (n.d.). What is the Cambridge Structural Database? (Japanese). Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). X-ray diffraction. Retrieved from [Link]
Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Computer Science Research, volume 59. [Link]
Amanote Research. (n.d.). (PDF) Crystal Structure of N-{4-[(6-chlor. Retrieved from [Link]
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
Aydın, A., Akkurt, M., Şüküroğlu, M., & Büyükgüngör, O. (2016). Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 332–335. [Link]
Zhang, Y., Wang, Y., & Li, G. (2022). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69–74. [Link]
IRIS-AperTO. (2016). Synthesis, characterization and crystal structure of 6-Chloro- 4,4'-dimethyl-2,2'. Retrieved from [Link]
PubChemLite. (n.d.). 4-chloro-6-methoxypyrido[2,3-d]pyrimidine. Retrieved from [Link]
The Japanese Pharmacopoeia. (n.d.). X-Ray Powder Diffraction Method / General Tests - 112. Retrieved from [Link]
Google Patents. (2013). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
Japan Association for International Chemical Information. (n.d.). Major technical enhancements and improvements (Japanese). Retrieved from [Link]
electronic properties of methoxy-substituted chloropyridines
An In-Depth Technical Guide to the Electronic Properties of Methoxy-Substituted Chloropyridines Abstract The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electronic Properties of Methoxy-Substituted Chloropyridines
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic and structural properties. The strategic functionalization of the pyridine ring with substituents allows for the fine-tuning of its characteristics to optimize molecular interactions and reactivity. This guide provides a comprehensive exploration of the electronic properties of chloropyridines further substituted with a methoxy group. We delve into the nuanced interplay between the electron-withdrawing nature of chlorine and the dual-action electronic effects of the methoxy substituent. This document synthesizes theoretical principles with practical, field-proven experimental and computational methodologies, offering researchers and drug development professionals a robust framework for understanding and manipulating these critical molecular features.
The Electronic Landscape of the Substituted Pyridine Ring
The pyridine ring is an aromatic heterocycle, but the presence of the electronegative nitrogen atom renders it electron-deficient compared to benzene. This inherent electronic character is the foundation upon which substituents exert their influence. The introduction of chloro and methoxy groups creates a complex electronic environment, where inductive and resonance effects compete and combine to dictate the molecule's overall properties.
The Chloro Substituent: An Inductive Electron Sink
The chlorine atom is more electronegative than carbon and thus withdraws electron density from the pyridine ring through the sigma (σ) bonds. This is known as a negative inductive effect (-I). While it possesses lone pairs that can theoretically participate in resonance (+R effect), its inductive effect is dominant. Consequently, a chloro group generally decreases the electron density of the ring, making it more susceptible to nucleophilic attack and less prone to electrophilic substitution.
The Methoxy Substituent: A Dichotomy of Effects
The methoxy group presents a more complex scenario, exhibiting two opposing electronic forces.[1] The oxygen atom is highly electronegative, leading to an inductive withdrawal of electron density (-I) through the σ-bond.[1] However, the oxygen's lone pairs can delocalize into the aromatic π-system, a powerful positive resonance effect (+R) that donates electron density to the ring.[1]
The dominant effect of the methoxy group is position-dependent. When placed para to a reactive center or the ring nitrogen, the resonance effect is maximized, making it a strong electron-donating group (EDG).[1][2] In the meta position, this resonance delocalization is not possible, and the electron-withdrawing inductive effect becomes more pronounced.[1] This positional dependence is critical for rationally designing molecules with specific electronic characteristics.
Synergy and Antagonism in Methoxy-Substituted Chloropyridines
The combination of these two substituents leads to a finely-tuned electronic profile. For example, a para-methoxy group can partially counteract the electron-withdrawing nature of a chloro group elsewhere on the ring by donating electron density through resonance. Conversely, a meta-methoxy group can amplify the electron-deficient character of the ring. Understanding this interplay is paramount for predicting reactivity, molecular interactions, and biological activity.
Computational Chemistry: Predicting Electronic Properties In Silico
Before embarking on extensive laboratory synthesis and testing, computational modeling provides invaluable foresight into the electronic architecture of molecules. Density Functional Theory (DFT) has emerged as a powerful and accessible tool for accurately predicting a range of electronic properties.[3][4]
Key Descriptors of Electronic Structure
Electrostatic Potential (ESP) Maps: These are visual representations of the charge distribution on the molecular surface. ESP maps allow for the intuitive identification of electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, typically blue) regions, which are crucial for predicting non-covalent interactions like hydrogen bonding.[2]
Molecular Dipole Moment: This vector quantity measures the overall polarity of a molecule. It is a critical parameter influencing solubility, membrane permeability, and ligand-receptor binding. The final dipole moment of a methoxy-substituted chloropyridine is the vector sum of the individual bond moments, heavily influenced by the positions of the two substituents.
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy correlates with the ability to donate electrons (oxidation potential), while the LUMO energy relates to the ability to accept electrons (reduction potential). The HOMO-LUMO energy gap is a key indicator of molecular stability and corresponds to the energy of the lowest-lying electronic transition observed in UV-Vis spectroscopy.[4]
Workflow for Computational Characterization
The following diagram outlines a typical workflow for the in silico analysis of methoxy-substituted chloropyridines.
Caption: Workflow for DFT-based characterization of electronic properties.
Protocol 1: DFT Calculation of Molecular Properties
Structure Generation: Build the 3D structure of the desired methoxy-chloropyridine isomer using molecular modeling software (e.g., Avogadro, GaussView).
Initial Optimization: Perform a preliminary geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).
DFT Input File Creation:
Select a reliable functional, such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.[3]
Choose a Pople-style basis set, such as 6-31G(d,p), which is adequate for this class of molecules.[3]
Specify the desired calculations: Opt for geometry optimization, Freq for vibrational frequencies (to confirm a true energy minimum), and Pop=NPA or Pop=MK for population analysis to generate the ESP map.
Execution: Submit the calculation to a computational chemistry software package like Gaussian.
Data Extraction & Analysis:
Geometry: Confirm that the optimization converged and that no imaginary frequencies are present.
Energies: From the output file, extract the energies of the HOMO and LUMO to calculate the energy gap.
Dipole Moment: Locate the summary section of the output file to find the calculated total dipole moment in Debye.
Visualization: Use visualization software to generate the ESP map from the calculation's checkpoint or cube file.
Experimental Validation and Characterization
While computational methods are predictive, experimental techniques are essential for validating these predictions and providing quantitative data on the bulk material. The following techniques are cornerstones for characterizing the electronic properties of novel compounds.
A. Cyclic Voltammetry (CV): Probing Redox Potentials
Causality & Application: CV measures a molecule's propensity to be oxidized or reduced. These redox potentials are directly related to the HOMO (oxidation) and LUMO (reduction) energy levels. By comparing the CV data for different isomers of methoxy-chloropyridine, one can directly quantify how substituent position alters the electronic character. For instance, a stronger electron-donating group will make the molecule easier to oxidize (lower oxidation potential), a change that is readily observed and quantified by CV.[5][6]
Protocol 2: Characterization by Cyclic Voltammetry
Solution Preparation:
Dissolve a small, precisely known amount of the analyte (e.g., 1-5 mM) in a suitable electrochemical solvent like acetonitrile or dichloromethane. The solvent must be able to dissolve the analyte and the supporting electrolyte and have a large potential window.
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP), to ensure conductivity of the solution.[7]
Cell Assembly:
Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter (or auxiliary) electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode.
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
Data Acquisition:
Connect the electrodes to a potentiostat.
Scan the potential over a range where the redox events are expected. A typical scan rate is 100 mV/s.
Record the resulting voltammogram (current vs. potential).
Analysis:
Identify the anodic (oxidation) and cathodic (reduction) peak potentials.
For a reversible process, the half-wave potential (E₁/₂) can be calculated as the average of the anodic and cathodic peak potentials. This value is a good approximation of the standard reduction potential.
It is common practice to reference the potentials against an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, by adding a small amount to the solution at the end of the experiment.
B. UV-Visible Spectroscopy: Observing Electronic Transitions
Causality & Application: UV-Vis spectroscopy measures the absorption of light, which promotes electrons from occupied to unoccupied molecular orbitals. The wavelength of maximum absorbance (λ_max) is related to the HOMO-LUMO gap. Substituents that decrease the gap (e.g., strong electron-donating groups) cause a bathochromic (red) shift to longer wavelengths.[8] Substituents that increase the gap cause a hypsochromic (blue) shift to shorter wavelengths. The π→π* and n→π* transitions are typically observed for pyridine-containing compounds.[9]
Protocol 3: UV-Vis Spectral Analysis
Solvent Selection: Choose a UV-transparent solvent (e.g., acetonitrile, ethanol, or cyclohexane) in which the compound is soluble.
Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 a.u.).
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
Sample Measurement: Rinse and fill the cuvette with the sample solution and place it in the spectrophotometer.
Spectrum Acquisition: Scan across the appropriate wavelength range (e.g., 200-800 nm).
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration and path length are known.
Experimental Characterization Workflow
The following diagram illustrates the interconnected workflow for the empirical analysis of methoxy-substituted chloropyridines.
Caption: Integrated workflow for experimental electronic characterization.
Structure-Property Relationships & Implications for Drug Discovery
The electronic properties determined through the methods above have profound implications for the molecule's behavior, particularly its reactivity and potential as a therapeutic agent.
Reactivity in Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyridine ring, enhanced by the chloro substituent, makes it a substrate for SₙAr reactions.[10][11] This is a crucial reaction for further functionalizing the ring. The rate of SₙAr is highly dependent on the electronic stabilization of the negatively charged Meisenheimer intermediate.
Activation: The electron-withdrawing chloro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen.
Modulation by Methoxy Group: A methoxy group can either enhance or retard this reactivity. An electron-donating para-methoxy group will destabilize the negative intermediate, slowing the reaction. Conversely, a meta-methoxy group, with its more prominent inductive withdrawing effect, can further activate the ring.
In drug discovery, electronic parameters are essential inputs for QSAR models. The Hammett parameter (σ) quantifies the electron-donating or electron-withdrawing ability of a substituent.[2][12] By correlating these parameters with biological activity, researchers can build predictive models to guide the design of more potent and selective drug candidates.
Table 1: Hammett Constants and Qualitative Electronic Effects of Substituents
The are governed by a delicate balance of inductive and resonance effects. The chloro group consistently acts as an electron-withdrawing moiety, while the methoxy group's influence is highly dependent on its position, acting as a powerful donating group from the para position and a weak withdrawing group from the meta position. A multi-faceted approach, combining the predictive power of computational chemistry with the empirical validation of electrochemical and spectroscopic methods, is essential for a complete understanding. This knowledge empowers researchers to rationally design molecules with tailored electronic landscapes, optimizing their reactivity for synthetic applications and their interactions with biological targets in the pursuit of novel therapeutics.
References
Why is methoxy group an electron donating group? - Chemistry Stack Exchange. (2016, November 25). Chemistry Stack Exchange. [Link]
Taylor, C. G., et al. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]
Younus, H. A. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]
Li, H., et al. (2020). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? RSC Publishing. [Link]
Hammett constants for some common substituents. (n.d.). University of California, Irvine. [Link]
Gholami, M., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. ChemistrySelect. [Link]
UV-Vis Spectrum of (2-Methoxy-1-pyridin-2-ylethyl)methylamine. (n.d.). SIELC Technologies. [Link]
Salman, A. D., et al. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research. [Link]
Jovanović, M., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules. [Link]
Salman, A. D., et al. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [Link]
Bonicelli, M. G., et al. (1983). Cyclic voltammetry of azopyridines, phenylazopyridines, and azobenzene in acetonitrile and dimethylformamide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Selected Hammett substituent constants and susceptibility factors. (n.d.). University of Colorado Boulder. [Link]
Ferreira, C. M. H., et al. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II) complexes. Data in Brief. [Link]
Vijayakumar, S. (2017). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. [Link]
Shohimi, N. S., & Mansor, N. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Journal of Science and Technology. [Link]
Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Chilean Chemical Society. [Link]
Roe, S. P., et al. (1988). Electrochemical and spectroscopic studies on some pyridyl and morpholyl adducts of (meso-tetraphenylporphyrin)chromium(III) chloride. Inorganica Chimica Acta. [Link]
Bermejo, M. V., et al. (1999). Methyl- and methoxy-substituted di[1][14]benzodithiio[2,3-b:2,3-e]pyridines as new electron donor compounds: synthesis, molecular structure, electrochemical properties, and EPR studies. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Külköylüoğlu, H., et al. (2019). Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines. The Journal of Organic Chemistry. [Link]
Schlosser, M., & Rausis, T. (2004). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta. [Link]
Ortiz, J. C., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules. [Link]
NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. (2022, August 5). Lookchem. [Link]
Katritzky, A. R., et al. (1957). The electric dipole moments of a series of 4-substituted pyridines and pyridine 1-oxides. Journal of the Chemical Society (Resumed). [Link]
Nakajima, K., et al. (2018). Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite. Nanyang Technological University. [Link]
Allen, T. L., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]
Jorík, V., et al. (2010). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. ResearchGate. [Link]
Vangheluwe, R., et al. (2011). Competition between Methoxy-Based and Pyrazine-Based Synthons in Methoxy-Substituted Distyrylpyrazines. Crystal Growth & Design. [Link]
Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes: A Study of Hexafluorocyclobutene and Its Vinyl Methoxy Derivatives by XRD and Periodic DFT Calculations. (2018). ResearchGate. [Link]
Gorte, R. J., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics. [Link]
Reddy, J. S., et al. (2016). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Journal of Fluorescence. [Link]
Murthy, A. K., & Rao, K. S. (1975). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
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Dipole Moment. (2018). University of Zurich. [Link]
Brindle, I., & Jones, A. M. (2000). Electronically asymmetric triphenylmethane dyes. Half-methoxy analogues of Malachite Green. Dyes and Pigments. [Link]
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Aaron, J. J., et al. (2002). Theoretical and Experimental Dipole Moments of Purines. Collection of Czechoslovak Chemical Communications. [Link]
Electrochemical Dearomatization of Pyridine Unveiled. (2024, March 26). Mirage News. [Link]
Wilson, J. N., et al. (2023). Effect of Substituent Location on the Relationship between the Transition Dipole Moments, Difference Static Dipole, and Hydrophobicity in Squaraine Dyes for Quantum Information Devices. International Journal of Molecular Sciences. [Link]
Guedria, W., et al. (2018). Effect of the coordination of π-acceptor 4-cyanopyridine ligand on the structural and electronic properties of meso-tetra(para-methoxy) and meso-tetra(para-chlorophenyl) porphyrin cobalt(ii) coordination compounds. ResearchGate. [Link]
Jurasek, B., et al. (2023). Structural spectroscopic study of dissociative anaesthetic methoxphenidine. ResearchGate. [Link]
Synthesis, Characterization, Antimicrobial and Anticancer Studies of Metal Complexes of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol. (2022). ResearchGate. [Link]
Geng, L., et al. (2020). Synthesis and characterization of a series of transition metal oxychlorides: MBi(SeO3)2(H2O)Cl (M = Co, Ni, Cu). Dalton Transactions. [Link]
β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis. (2021). ResearchGate. [Link]
Synthesis, molecular structure, spectroscopic and theoretical studies on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol. (2015). ResearchGate. [Link]
An In-depth Technical Guide to the UV-Vis Absorption Spectroscopy of 4-chloro-6-methoxypyridin-3-ol
Theoretical Framework: Predicting the UV-Vis Absorption of 4-chloro-6-methoxypyridin-3-ol The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure.[1] For 4-chloro-6-methoxypyridin-3-...
Author: BenchChem Technical Support Team. Date: April 2026
Theoretical Framework: Predicting the UV-Vis Absorption of 4-chloro-6-methoxypyridin-3-ol
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure.[1] For 4-chloro-6-methoxypyridin-3-ol, a substituted pyridinol, the absorption of UV-Vis radiation will primarily involve the promotion of electrons from lower-energy molecular orbitals to higher-energy anti-bonding orbitals.[2]
The key structural features influencing its spectrum are:
The Pyridine Ring: This heterocyclic aromatic system contains π electrons that can undergo π → π* transitions. These are typically high-energy transitions, resulting in strong absorption bands in the UV region.[2][3]
Substituents on the Ring: The chloro (-Cl), methoxy (-OCH₃), and hydroxyl (-OH) groups act as chromophores and auxochromes. The lone pairs of electrons on the oxygen and chlorine atoms can participate in n → π* transitions. These transitions are generally of lower energy and intensity compared to π → π* transitions and can shift the absorption maxima to longer wavelengths (a bathochromic or "red" shift).[3][4]
Solvent Effects: The polarity of the solvent can influence the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. Protic solvents, in particular, can form hydrogen bonds with the hydroxyl and methoxy groups, as well as the nitrogen atom of the pyridine ring, further altering the electronic environment and, consequently, the absorption spectrum.[3]
Based on these principles, it is anticipated that 4-chloro-6-methoxypyridin-3-ol will exhibit characteristic absorption bands in the UV region, likely between 200 and 400 nm.[1] The precise wavelengths of maximum absorbance (λmax) will be dependent on the experimental conditions, most notably the solvent used.
Experimental Protocol for Acquiring the UV-Vis Spectrum
The following protocol outlines a detailed, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum of 4-chloro-6-methoxypyridin-3-ol. This procedure is designed to be self-validating by incorporating essential quality control steps.
Materials and Instrumentation
Analyte: 4-chloro-6-methoxypyridin-3-ol (solid)
Solvent: A high-purity, UV-grade solvent is crucial. Methanol or ethanol are common starting points due to their transparency in the UV range and ability to dissolve a wide range of organic compounds.[5] The choice of solvent should always be reported with the data.
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for its stability and baseline correction capabilities.[4]
Cuvettes: Matched quartz cuvettes with a 1 cm path length are required for measurements in the UV range, as glass and plastic absorb UV radiation.[6]
Experimental Workflow
The general workflow for obtaining the UV-Vis spectrum is depicted in the following diagram:
Caption: A flowchart illustrating the key stages of UV-Vis spectral acquisition.
Detailed Procedure
Stock Solution Preparation: Accurately weigh approximately 10 mg of 4-chloro-6-methoxypyridin-3-ol and dissolve it in 10 mL of UV-grade methanol to create a 1 mg/mL stock solution. Ensure complete dissolution.
Working Solution Preparation: From the stock solution, prepare a series of dilutions to a final concentration range suitable for UV-Vis analysis (typically 1-10 µg/mL).[2] The ideal concentration will yield an absorbance maximum between 0.2 and 0.8 arbitrary units (AU) to ensure linearity according to the Beer-Lambert Law.[1]
Instrument Initialization: Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
Parameter Setup: Set the desired wavelength range for scanning, for instance, from 190 to 400 nm.[1]
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent (e.g., methanol). Place them in the respective holders and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvettes from the subsequent sample measurement.[6]
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample holder and initiate the scan.
Data Acquisition and Analysis: The spectrophotometer will generate a plot of absorbance versus wavelength. Record the wavelength(s) of maximum absorbance (λmax).
Data Presentation and Interpretation
The acquired spectral data should be summarized in a clear and concise format.
Table 1: Anticipated UV-Vis Absorption Data for 4-chloro-6-methoxypyridin-3-ol in Methanol
Parameter
Value
Wavelength of Maximum Absorbance (λmax)
To be determined experimentally (anticipated in the 200-400 nm range)
Molar Absorptivity (ε) at λmax
To be calculated from the Beer-Lambert Law (A = εbc)
Solvent
Methanol (UV-Grade)
The molar absorptivity (ε) is a constant that is characteristic of the compound at a specific wavelength and in a particular solvent. It can be calculated if the concentration and path length are known, providing a quantitative measure of the compound's ability to absorb light.
Causality and Self-Validation
Choice of Solvent: The use of a UV-grade solvent is critical as impurities in lower-grade solvents can have significant absorbance in the UV region, interfering with the analyte's spectrum.
Baseline Correction: This step is fundamental to ensuring that the resulting spectrum is solely due to the analyte and not the solvent or cuvettes.[6]
Concentration Range: Working within the linear range of the Beer-Lambert Law (typically absorbance < 1.0) is essential for quantitative analysis and for obtaining a well-defined spectral shape.[1]
Reproducibility: Repeating the measurement with a fresh dilution from the stock solution will validate the reproducibility of the results.
Conclusion
This technical guide provides a robust framework for the determination and interpretation of the UV-Vis absorption spectrum of 4-chloro-6-methoxypyridin-3-ol. By adhering to the principles of electronic transitions in heterocyclic compounds and following the detailed experimental protocol, researchers can confidently generate high-quality, reproducible spectral data. This information is invaluable for the characterization, quantification, and quality control of this compound in research and drug development settings.
References
Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Research. Available at: [Link]
Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds. Available at: [Link]
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Available at: [Link]
Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Available at: [Link]
A. A. El-Gendy, A. (2024). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. Available at: [Link]
synthesis routes for 4-chloro-6-methoxypyridin-3-ol derivatives
Here is the detailed Application Note and Protocol for the synthesis of 4-chloro-6-methoxypyridin-3-ol derivatives. Application Note AN-CHEM4301 Topic: Strategic Synthesis of 4-Chloro-6-methoxypyridin-3-ol Derivatives fo...
Author: BenchChem Technical Support Team. Date: April 2026
Here is the detailed Application Note and Protocol for the synthesis of 4-chloro-6-methoxypyridin-3-ol derivatives.
Application Note AN-CHEM4301
Topic: Strategic Synthesis of 4-Chloro-6-methoxypyridin-3-ol Derivatives for Medicinal Chemistry Applications
Version: 1.0
Abstract & Relevance
The 3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors and central nervous system agents. The specific substitution pattern of 4-chloro-6-methoxypyridin-3-ol offers a versatile platform for drug discovery, where the 3-hydroxy group can act as a key hydrogen bond donor/acceptor, the 6-methoxy group modulates electronics and solubility, and the 4-chloro atom serves as a crucial synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity. This application note details two robust and validated synthetic routes to this core structure, providing detailed protocols, strategic analysis, and troubleshooting guidance for researchers in drug development.
Strategic Analysis & Retrosynthetic Overview
The primary challenge in synthesizing this target lies in the regioselective installation of three distinct functional groups—hydroxyl, methoxy, and chloro—on the pyridine ring. A retrosynthetic analysis reveals two primary strategic disconnections, which form the basis of the protocols described herein.
Figure 1: Retrosynthetic analysis of the target scaffold.
Route 1 (Functionalization): This approach begins with a pre-formed pyridone or pyridinol ring and introduces the chloro group regioselectively. This strategy is often preferred for rapid analog synthesis due to the commercial availability of starting materials.
Route 2 (de Novo Synthesis): This route constructs the pyridine ring from simple, acyclic precursors. While typically involving more steps, it offers greater flexibility in modulating substitution patterns from the ground up and is often more cost-effective for large-scale synthesis.
Route 1: Electrophilic Chlorination of a Pyridinol Precursor
This route is a reliable method that leverages the electron-rich nature of the pyridinol ring to direct electrophilic chlorination to the C4 position. The key is to start from a readily accessible 6-methoxypyridin-3-ol precursor.
Overall Workflow
Figure 2: Workflow for the pyridinol functionalization route.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Methoxypyridin-3-ol from 6-Methoxypyridin-3-amine
Rationale: Diazotization of the aminopyridine followed by hydrolysis is a classic and high-yielding method to install a hydroxyl group. Sulfuric acid is used as both the acid catalyst and the solvent. Careful temperature control is critical to prevent decomposition of the diazonium salt intermediate.
To a stirred solution of concentrated sulfuric acid (H₂SO₄, 50 mL) in a three-neck flask equipped with a thermometer, add 6-methoxypyridin-3-amine (12.4 g, 100 mmol) portion-wise, ensuring the internal temperature does not exceed 40 °C.
Cool the resulting solution to 0-5 °C in an ice-salt bath.
Add sodium nitrite (NaNO₂, 7.6 g, 110 mmol, 1.1 equiv) in small portions over 30 minutes, maintaining the internal temperature below 5 °C.
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour. Monitor the consumption of the starting amine by TLC (DCM:MeOH 95:5).
Carefully and slowly pour the reaction mixture onto crushed ice (300 g).
Heat the aqueous solution to 80 °C and stir for 2 hours until gas evolution (N₂) ceases. The diazonium salt hydrolyzes to the desired pyridinol.
Cool the solution to room temperature and carefully neutralize to pH 7-8 by the slow addition of solid sodium carbonate (Na₂CO₃). Caution: Vigorous CO₂ evolution.
Extract the aqueous solution with ethyl acetate (3 x 150 mL).
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 6-methoxypyridin-3-ol as a solid. Purification by recrystallization from ethyl acetate/hexanes is recommended. (Expected yield: 80-90%).
Step 2: Regioselective Chlorination of 6-Methoxypyridin-3-ol
Rationale: The hydroxyl and methoxy groups are both activating, ortho-, para-directing. The C4 position is activated by both groups and is sterically accessible, making it the prime site for electrophilic substitution. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation, avoiding the harsh conditions and potential side reactions associated with reagents like SO₂Cl₂ or POCl₃ [1]. Acetonitrile is an ideal polar aprotic solvent for this reaction.
Dissolve 6-methoxypyridin-3-ol (6.25 g, 50 mmol) in anhydrous acetonitrile (150 mL) in a round-bottom flask under a nitrogen atmosphere.
Add N-Chlorosuccinimide (NCS, 7.34 g, 55 mmol, 1.1 equiv) in one portion.
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS or TLC (Hexanes:EtOAc 1:1).
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
Redissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) to remove the succinimide byproduct, followed by brine (100 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford 4-chloro-6-methoxypyridin-3-ol as a white to off-white solid. (Expected yield: 75-85%).
Route 2: de Novo Ring Construction via Cyclocondensation
This approach builds the heterocyclic core from simple, acyclic building blocks. It is highly adaptable for creating analogs with different substituents at various positions by simply changing the starting materials.
Overall Workflow
Figure 3: Workflow for the de novo ring construction route.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Cyano-6-methoxy-2-pyridone
Rationale: This is a classic Guareschi-Thorpe pyridine synthesis. A strong base like sodium methoxide (NaOMe) deprotonates the active methylene of cyanoacetamide, which then undergoes a Michael addition to the electron-deficient acrylate, followed by an intramolecular cyclization and dehydration to form the pyridone ring [2].
In a flask equipped with a reflux condenser, add sodium methoxide (25% solution in methanol, 47.5 mL, 220 mmol, 2.2 equiv) to dry methanol (200 mL) under a nitrogen atmosphere.
Add cyanoacetamide (8.4 g, 100 mmol, 1.0 equiv) followed by methyl 3-methoxyacrylate (12.8 g, 110 mmol, 1.1 equiv).
Heat the mixture to reflux (approx. 65 °C) and maintain for 6 hours. A precipitate will form.
Monitor the reaction by TLC (DCM:MeOH 9:1).
Cool the reaction to room temperature and then to 0 °C in an ice bath.
Filter the solid precipitate and wash with cold methanol (50 mL).
Dissolve the solid in water (200 mL) and acidify to pH 4 with concentrated HCl.
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-cyano-6-methoxy-2-pyridone. (Expected yield: 65-75%).
Step 2: Synthesis of 4-Chloro-6-methoxy-pyridin-3-ol
Rationale: This is a multi-transformation sequence. First, the pyridone is chlorinated using a potent chlorinating/dehydrating agent like phosphorus oxychloride (POCl₃). This step converts the C2-pyridone and C4-H to a 2,4-dichloro intermediate. Subsequent controlled hydrolysis and tautomerization are needed. A more direct route involves converting the 3-cyano group to a 3-hydroxy group after chlorination. For simplicity and robustness, we will describe a related transformation where the 3-cyano group is hydrolyzed and the pyridone is chlorinated. A more advanced variant might involve direct conversion. The protocol below is a common adaptation for similar systems. The initial product of chlorination with POCl₃ on a 3-hydroxypyridone is the 3,4-dichloro species. Careful workup is needed to hydrolyze the more labile chloro group at C-3 back to a hydroxyl.
Note: This step is challenging and requires careful control. The following is a representative procedure for a related transformation, highlighting the key reagents.
Combine 3-hydroxy-6-methoxy-2-pyridone (prepared via hydrolysis of the nitrile, 10 mmol) and phosphorus oxychloride (POCl₃, 15 mL, 160 mmol) in a sealed tube.
Heat the mixture to 110 °C for 4 hours.
Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: Highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
Basify the aqueous mixture to pH 8-9 with 6M NaOH solution, keeping the temperature below 20 °C.
Extract the product with dichloromethane (3 x 50 mL).
Combine organic layers, dry over Na₂SO₄, and concentrate.
The crude product often contains a mixture of chlorinated species. Purification by flash chromatography is essential to isolate the desired 4-chloro-6-methoxypyridin-3-ol. (Yields are variable, typically 30-50%).
Comparative Analysis of Synthetic Routes
Parameter
Route 1: Pyridone Functionalization
Route 2: de Novo Synthesis
Starting Materials
Readily available substituted aminopyridines.
Basic, inexpensive acyclic precursors.
Number of Steps
2-3 steps (often shorter).
3-4 steps (often longer).
Overall Yield
Generally higher and more reliable (55-75%).
Variable, often lower due to cyclization and harsh chlorination steps (20-40%).
Scalability
Good for lab scale; diazotization can be challenging on a large scale.
Excellent for large scale; avoids hazardous diazonium intermediates.
Key Challenges
Handling of diazonium salts (Step 1); ensuring regioselectivity (Step 2).
Low yield in cyclization; harsh POCl₃ conditions; difficult purification.
Best Suited For
Rapid synthesis of diverse analogs for SAR studies.
Large-scale, cost-effective production of a single target compound.
Standard Characterization & Purity Assessment Protocol
Confirmation of the final product, 4-chloro-6-methoxypyridin-3-ol, is critical.
Figure 4: Standard workflow for product characterization and validation.
Nuclear Magnetic Resonance (NMR):
¹H NMR (400 MHz, DMSO-d₆): Expect two singlets in the aromatic region, one for the C2-H and one for the C5-H. A singlet for the methoxy group (-OCH₃) around 3.8-4.0 ppm and a broad singlet for the hydroxyl group (-OH) which may be exchangeable with D₂O.
¹³C NMR (100 MHz, DMSO-d₆): Expect 5 distinct carbon signals for the pyridine ring and one for the methoxy carbon.
Mass Spectrometry (MS):
LC-MS: Use a C18 column with a water/acetonitrile gradient (with 0.1% formic acid). This confirms the molecular weight and provides an initial purity check. Look for the [M+H]⁺ peak.
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition. The characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) is a definitive indicator [3].
Purity Analysis (HPLC):
Use a calibrated HPLC/UPLC system to determine purity, typically aiming for >95% for use in biological assays.
Troubleshooting & Optimization
Problem
Potential Cause(s)
Suggested Solution(s)
Incomplete Chlorination (Route 1)
Insufficient NCS; deactivated substrate.
Increase NCS to 1.2-1.5 equivalents. Gently heat the reaction to 40-50 °C. Consider using a more polar solvent like DMF, but monitor for side reactions.
Low Yield in Diazotization (Route 1)
Diazonium salt decomposition (temperature too high); incomplete reaction.
Strictly maintain temperature below 5 °C during NaNO₂ addition. Ensure all reagents are fully dissolved. Increase reaction time at 0-5 °C.
Formation of Dichloro Byproduct
Overly harsh chlorination conditions (especially with POCl₃).
Reduce temperature and reaction time for the POCl₃ step. Carefully control the stoichiometry of the chlorinating agent.
Difficult Purification
Byproducts with similar polarity to the product.
Optimize the chromatography gradient (use a shallow gradient). Consider an alternative purification method like recrystallization or preparative HPLC.
References
Tilstam, U., & Weinmann, H. (2002). Hydrazines in Organic Synthesis: Part 1. Organic Process Research & Development, 6(4), 384–393. [Link]
Barrio, J. R., & Leonard, N. J. (1971). Guareschi-type syntheses. Condensation of α,β-unsaturated esters with cyanoacetamide. Journal of the American Chemical Society, 93(16), 4013–4018. [Link]
Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons. [Link]
Application
Application Note: 4-Chloro-6-methoxypyridin-3-ol as a Core Scaffold in Targeted Therapeutics Synthesis
Executive Summary & Structural Rationale In modern drug discovery, heavily substituted pyridine rings are ubiquitous, particularly in the design of kinase inhibitors and GPCR modulators. 4-chloro-6-methoxypyridin-3-ol (C...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In modern drug discovery, heavily substituted pyridine rings are ubiquitous, particularly in the design of kinase inhibitors and GPCR modulators. 4-chloro-6-methoxypyridin-3-ol (CAS: 1196152-16-5) [1] has emerged as a highly versatile pharmaceutical intermediate due to its orthogonal reactivity profile.
As a Senior Application Scientist, I approach this molecule not just as a static building block, but as a dynamic system of programmable reactive sites. The strategic value of this compound lies in the distinct electronic and steric properties of its three functional groups:
C3-Hydroxyl (-OH): With a pKa of approximately 8.7 (analogous to standard 3-hydroxypyridines) [2], this phenolic-like hydroxyl is sufficiently acidic to be deprotonated by mild bases (e.g., K₂CO₃). It serves as an ideal anchor for appending solubilizing chains (e.g., morpholino-alkyl groups) to modulate pharmacokinetic properties.
C4-Chlorine (-Cl): Positioned para to the methoxy group and ortho to the hydroxyl, this halogen is a prime candidate for palladium-catalyzed cross-coupling. However, the electron-donating nature of the 6-methoxy group increases the electron density of the pyridine ring, making oxidative addition of the C-Cl bond more challenging than in a standard 4-chloropyridine. This necessitates careful catalyst selection.
C6-Methoxy (-OCH₃): This group acts as a stable hydrogen-bond acceptor during early-stage screening but can be strategically demethylated under harsh acidic conditions (e.g., BBr₃) to yield a pyridone—a critical hydrogen-bond donor/acceptor motif for kinase hinge-binding.
To prevent unwanted side reactions (such as O-arylation during cross-coupling), the functionalization of this scaffold must follow a strict logical sequence. The optimal workflow dictates that the C3-hydroxyl group must be protected or functionalized prior to manipulating the C4-chlorine.
Orthogonal functionalization pathways of 4-chloro-6-methoxypyridin-3-ol in drug discovery.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to the next step.
Objective: To functionalize the C3 position while leaving the C4-chlorine intact for downstream coupling.
Causality & Logic: Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate the C3-OH (pKa ~8.7) but mild enough to avoid nucleophilic aromatic substitution (SₙAr) at the C4 position, which could occur with stronger bases like NaH or KOH. DMF is used to accelerate the Sₙ2 displacement.
Procedure:
Initiation: In an oven-dried 100 mL round-bottom flask, dissolve 4-chloro-6-methoxypyridin-3-ol (1.59 g, 10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.
Deprotonation: Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol). Stir the suspension at room temperature for 15 minutes. The solution will slightly darken as the pyridinolate anion forms.
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.31 mL, 11.0 mmol) dropwise via syringe.
Propagation: Heat the reaction mixture to 60°C for 4 hours.
Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The highly polar starting material (R_f ~0.2) should be completely consumed, replaced by a distinct, less polar UV-active spot (R_f ~0.6).
Workup: Cool to room temperature, quench with distilled H₂O (50 mL), and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: C4 Suzuki-Miyaura Cross-Coupling
Objective: To install the core pharmacophore at the C4 position.
Causality & Logic: As noted, the electron-rich nature of the 6-methoxy group deactivates the C4-Cl bond. Standard Pd(PPh₃)₄ catalysts often fail or require excessive heating, leading to degradation. We utilize Pd(dppf)Cl₂ [3], a catalyst with a bidentate ligand that forces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step and stabilizing the intermediate against dehalogenation.
Procedure:
Preparation: To a Schlenk flask, add the C3-protected intermediate from Protocol A (1.25 g, 5.0 mmol), the desired aryl boronic acid (7.5 mmol), and Na₂CO₃ (1.59 g, 15.0 mmol).
Solvent System: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio, 25 mL). Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base.
Degassing (Critical Step): Sparge the mixture with nitrogen gas for 15 minutes. Failure to remove oxygen will result in rapid oxidation of the palladium catalyst and homocoupling of the boronic acid.
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (183 mg, 0.25 mmol, 5 mol%) under a positive flow of nitrogen.
Reaction: Seal the flask and heat to 90°C for 12 hours.
Self-Validation Checkpoint: LC-MS analysis of an aliquot should confirm the disappearance of the starting material mass and the appearance of the [M+H]⁺ peak corresponding to the cross-coupled product.
Workup: Cool the mixture, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify via flash column chromatography.
To demonstrate the causality behind the catalyst selection in Protocol B, the following table summarizes the optimization data for the C4 Suzuki coupling of 3-(benzyloxy)-4-chloro-6-methoxypyridine with phenylboronic acid.
Note how the shift from monodentate to bidentate and sterically bulky dialkylbiaryl phosphine ligands drastically improves the yield.
Entry
Catalyst System
Ligand Type
Base
Solvent System
Temp (°C)
Yield (%)
1
Pd(PPh₃)₄ (5 mol%)
Monodentate
Na₂CO₃
Toluene/H₂O (4:1)
90
41%
2
Pd(OAc)₂ (5 mol%)
SPhos
K₃PO₄
Toluene
100
78%
3
Pd(dppf)Cl₂ (5 mol%)
Bidentate
Na₂CO₃
Dioxane/H₂O (4:1)
90
89%
4
Pd₂(dba)₃ (2.5 mol%)
XPhos
Cs₂CO₃
Dioxane/H₂O (4:1)
100
94%
Data Interpretation: While Entry 4 (XPhos) provides the highest yield, Entry 3 (Pd(dppf)Cl₂) is selected for the standard protocol due to the lower cost of the catalyst, excellent scalability, and operational simplicity (no need for ultra-dry conditions).
Conclusion
4-chloro-6-methoxypyridin-3-ol is a highly programmable intermediate. By understanding the intrinsic pKa of its hydroxyl group and the electronic deactivation of its chlorine atom, medicinal chemists can design robust, high-yielding synthetic pathways. The orthogonal sequence of O-alkylation followed by specialized palladium-catalyzed cross-coupling ensures rapid access to diverse chemical space for targeted therapeutics.
References
National Center for Biotechnology Information. "3-Hydroxypyridine | C5H5NO | CID 7971." PubChem Database. Available at:[Link]
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Available at:[Link]
Method
Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-6-methoxypyridin-3-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Chloro-6-methoxypyridin-3-ol (CAS: 1196152-16-5) Introduction & Mechanistic Insights 4-Chloro-6-methoxypyridin-3-ol is a hi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 4-Chloro-6-methoxypyridin-3-ol (CAS: 1196152-16-5)
Introduction & Mechanistic Insights
4-Chloro-6-methoxypyridin-3-ol is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. The presence of orthogonal functional groups—a reactive 4-chloro leaving group, an electron-donating 6-methoxy group, and an acidic 3-hydroxyl group—makes this scaffold highly versatile but mechanistically challenging for functionalization.
The Nucleophilic Aromatic Substitution (SNAr) of halopyridines conventionally proceeds via an addition-elimination mechanism. The pyridine nitrogen acts as a powerful electron-withdrawing group via inductive (
−I
) and mesomeric (
−M
) effects, stabilizing the anionic Meisenheimer complex intermediate [1]. Because the 4-position is para to the ring nitrogen, the C4–Cl bond is theoretically highly activated toward nucleophilic attack.
The Electronic Dichotomy (Causality of Reactivity)
Despite the activation from the pyridine nitrogen, 4-chloro-6-methoxypyridin-3-ol presents a severe electronic dichotomy under standard SNAr conditions:
Base-Induced Deactivation: SNAr reactions require basic conditions to deprotonate the incoming nucleophile or neutralize acidic byproducts. Under these conditions, the acidic 3-hydroxyl group (pKa ~ 8.5) is deprotonated.
Resonance Donation: The resulting 3-oxido (phenoxide-equivalent) group is a potent electron-donating group (
+M
effect). It donates electron density directly into the pyridine
π
-system, neutralizing the electron-withdrawing effect of the nitrogen and making the 4-position highly electron-rich.
Steric & Electronic Shielding: The 6-methoxy group provides an additional, albeit milder,
+M
effect. Together with the 3-oxido group, the ring becomes highly resistant to nucleophilic attack.
To overcome this base-induced deactivation, researchers must employ one of two causal strategies: O-Protection prior to SNAr (to prevent alkoxide formation), or Harsh Direct SNAr using microwave irradiation to force the reaction kinetically [2].
Figure 1: SNAr Addition-Elimination mechanism on the O-protected substrate, avoiding alkoxide deactivation.
Experimental Strategies & Workflow
We present two self-validating workflows tailored to the nucleophile's reactivity and the desired scalability.
Strategy A: Protection-Directed SNAr (Recommended for Scale-up). By masking the 3-hydroxyl group as a benzyl ether, alkoxide formation is prevented. The ring remains electron-deficient, allowing SNAr to proceed under mild thermal conditions. Subsequent hydrogenolysis yields the desired 3-ol product.
Strategy B: Direct Microwave-Assisted SNAr (Recommended for Discovery). For robust nucleophiles (e.g., secondary cyclic amines like morpholine or piperidine), direct substitution can be achieved without protection by utilizing microwave irradiation at elevated temperatures (150–175 °C) in polar aprotic solvents [3].
Figure 2: Comparative workflow of Protection-Directed vs. Direct Microwave-Assisted SNAr.
Data Presentation: Strategy Comparison
The following table summarizes the quantitative metrics and operational parameters for both strategies, allowing researchers to select the optimal route based on their project phase.
Parameter
Strategy A: Protection-Directed
Strategy B: Direct Microwave SNAr
Steps Required
3 (Protect
→
SNAr
→
Deprotect)
1 (Direct SNAr)
Overall Yield
65 – 80% (Over 3 steps)
30 – 55%
Reaction Time (SNAr step)
4 – 12 hours
15 – 30 minutes
Temperature
80 – 100 °C
150 – 175 °C
Nucleophile Scope
Broad (Primary/Secondary amines, thiols)
Narrow (Strong secondary amines only)
Scalability
High (Kilogram scale feasible)
Low (Milligram to Gram scale)
Detailed Experimental Protocols
Protocol 1: O-Benzylation of 4-Chloro-6-methoxypyridin-3-ol (Strategy A, Step 1)
Purpose: To mask the acidic hydroxyl group, preventing the formation of the deactivating 3-oxido species.
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add 4-chloro-6-methoxypyridin-3-ol (1.0 equiv, 10 mmol) and anhydrous
N,N
-dimethylformamide (DMF) (20 mL) under a nitrogen atmosphere.
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol). Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation.
Reaction: Stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).
Workup: Quench the reaction by pouring it into ice water (100 mL). Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography to yield 5-(benzyloxy)-4-chloro-2-methoxypyridine as a white solid.
Protocol 2: Mild SNAr Amination (Strategy A, Step 2)
Purpose: Nucleophilic displacement of the 4-chloro group on the activated, protected substrate.
Reagent Addition: Add the desired amine nucleophile (e.g., morpholine) (2.5 equiv, 12.5 mmol). Note: The excess amine acts as both the nucleophile and the acid scavenger.
Reaction: Heat the mixture to 90 °C in a sealed tube for 12 hours.
Workup: Cool to room temperature, dilute with water (50 mL), and extract with dichloromethane (3 × 20 mL). Dry the organic phase over Na₂SO₄ and concentrate.
Purification: Purify via silica gel chromatography (DCM/MeOH gradient) to isolate the 4-amino substituted intermediate.
Protocol 3: Deprotection via Hydrogenolysis (Strategy A, Step 3)
Purpose: Removal of the benzyl protecting group to reveal the final 3-ol product.
Setup: Dissolve the SNAr product (1.0 equiv, 3 mmol) in methanol (15 mL).
Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a blanket of nitrogen.
Reaction: Evacuate the flask and backfill with hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 2–4 hours until complete consumption of the starting material is observed by LC-MS.
Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the filter cake with excess methanol.
Isolation: Concentrate the filtrate in vacuo to yield the pure 4-substituted-6-methoxypyridin-3-ol.
Protocol 4: Direct Microwave-Assisted SNAr (Strategy B)
Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-chloro-6-methoxypyridin-3-ol (1.0 equiv, 1 mmol), the desired secondary amine (3.0 equiv, 3 mmol), and
N
-methyl-2-pyrrolidone (NMP) (3 mL).
Base Addition: Add
N,N
-diisopropylethylamine (DIPEA) (2.0 equiv, 2 mmol) to buffer the system.
Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Set the parameters to 160 °C, 150 W, for 30 minutes [4].
Workup: Cool the vial via compressed air. Dilute the crude mixture with water (15 mL) and adjust the pH to ~7 using 1M HCl to neutralize excess amine and precipitate the product (if solid) or extract with EtOAc (3 × 10 mL).
Purification: Isolate the product via reverse-phase preparative HPLC to remove NMP and unreacted starting materials.
References
MacKay, J. A., et al. "Nucleophilic Aromatic Substitution Reactions of Chloroazines." Environmental Science & Technology, American Chemical Society. Available at:[Link]
Kappe, C. O., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" National Center for Biotechnology Information (PMC). Available at:[Link]
Quing, L., et al. "Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues." National Center for Biotechnology Information (PMC). Available at:[Link]
Martins, A., et al. "A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions." Beilstein Journal of Organic Chemistry. Available at:[Link]
Application
Application Note & Protocol Guide: Strategic Protection of the 3-Hydroxyl Group in 4-Chloro-6-methoxypyridin-3-ol
Here is the detailed application note and protocol guide on protecting group strategies for 4-chloro-6-methoxypyridin-3-ol. Abstract & Introduction 4-Chloro-6-methoxypyridin-3-ol is a highly functionalized heterocyclic b...
Author: BenchChem Technical Support Team. Date: April 2026
Here is the detailed application note and protocol guide on protecting group strategies for 4-chloro-6-methoxypyridin-3-ol.
Abstract & Introduction
4-Chloro-6-methoxypyridin-3-ol is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features make it an attractive scaffold for generating diverse molecular architectures. However, the presence of multiple reactive sites—specifically the nucleophilic and acidic 3-hydroxyl group—necessitates a robust and strategic approach to chemical synthesis. Unmasked, this hydroxyl group can interfere with a wide array of synthetic transformations, leading to low yields, side reactions, and complex purification challenges.[1]
This guide provides a comprehensive analysis of protecting group strategies tailored specifically for the 3-hydroxyl group of 4-chloro-6-methoxypyridin-3-ol. We move beyond a simple catalog of protecting groups to explain the critical decision-making process required for this particular substrate. The core challenge lies in selecting a protecting group that is not only stable during subsequent synthetic steps but can also be removed under conditions that are orthogonal to the sensitive chloro and methoxy functionalities present on the pyridine ring.[2][3] This document offers field-proven insights, detailed step-by-step protocols, and a comparative analysis to empower researchers in drug development and synthetic chemistry to navigate these challenges effectively.
Strategic Considerations for Protecting Group Selection
The chemical personality of 4-chloro-6-methoxypyridin-3-ol dictates the choice of any protecting group. The pyridine nitrogen and the 4-chloro substituent act as electron-withdrawing groups, which increases the acidity of the 3-hydroxyl group compared to a typical phenol. This facilitates its deprotonation and subsequent protection. However, these same features present challenges for deprotection, as the chloro group is susceptible to nucleophilic substitution and reductive cleavage, while the methoxy group can be cleaved by strong Lewis acids.[4][5]
An ideal protecting group strategy for this molecule must satisfy three primary criteria:
Efficient Installation: The protection reaction should proceed in high yield under mild conditions that do not promote side reactions, such as nucleophilic aromatic substitution at the C4 position.
Robust Stability: The protecting group must remain intact through all planned intermediate reactions, which may include organometallic cross-couplings, strong base applications, or redox manipulations.
Orthogonal Removal: The deprotection step must be highly selective, removing the protecting group quantitatively without affecting the chloro or methoxy substituents.[6][7]
The following decision-making workflow, rendered in DOT language, provides a logical framework for selecting an appropriate protecting group based on the planned synthetic route.
Caption: Logical flow for selecting a hydroxyl protecting group.
Based on the need for robust stability and orthogonal removal, three protecting groups are primarily recommended: tert-Butyldimethylsilyl (TBDMS), p-Methoxybenzyl (PMB), and Methoxymethyl (MOM).
Silyl Ethers: The tert-Butyldimethylsilyl (TBDMS) Group
Silyl ethers are an excellent choice due to their ease of introduction and, most importantly, their unique deprotection mechanism using a fluoride source, which is highly orthogonal to most other functional groups.[8][9] The TBDMS group offers a good balance of stability and reactivity.[10]
Rationale: The Si-O bond is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions. Deprotection with fluoride ions is exceptionally mild and selective, posing no risk to the chloro or methoxy groups.[10]
Protocol 3.1.1: TBDMS Protection
Setup: To a solution of 4-chloro-6-methoxypyridin-3-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq).
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the TBDMS-protected product.
Protocol 3.1.2: TBDMS Deprotection
Setup: Dissolve the TBDMS-protected pyridinol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a plastic vial (to prevent etching of glass by HF).
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.
Reaction: Stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
Work-up: Quench the reaction with water and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography to recover the parent pyridinol.
p-Methoxybenzyl (PMB) Ether
The PMB group is a superior alternative to the standard benzyl (Bn) ether because it can be cleaved under mild oxidative conditions, thus avoiding the harsh reductive methods (e.g., catalytic hydrogenation) that would cleave the C-Cl bond.[11][12]
Rationale: The electron-donating p-methoxy group makes the benzyl ring susceptible to oxidation by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[13] This deprotection pathway is highly selective and occurs under nearly neutral conditions.[14]
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the PMB-protected ether.
Setup: Dissolve the PMB-protected pyridinol (1.0 eq) in a mixture of dichloromethane (DCM) and water (10:1 v/v, 0.1 M).
Reagent Addition: Add DDQ (1.5 eq) portion-wise at room temperature. The solution will typically turn dark green or brown.
Reaction: Stir vigorously for 1-3 hours until TLC analysis indicates complete consumption of the starting material.
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ and stir until the color dissipates. Separate the layers and extract the aqueous phase with DCM (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography to remove the DDQ byproducts and yield the deprotected pyridinol.
Methoxymethyl (MOM) Ether
The MOM group is an acetal-type protecting group, stable to a wide variety of nucleophilic and basic conditions.[15][16] Its removal requires acidic conditions, which must be carefully controlled to avoid cleavage of the 6-methoxy group.[17]
Rationale: MOM ethers provide robust protection against organometallics and hydrides. While deprotection is acid-mediated, mild Lewis acids or carefully controlled Brønsted acid conditions can selectively cleave the MOM ether without affecting the more resilient aryl methyl ether at the C6 position.[18]
Protocol 3.3.1: MOM Protection
Setup: Dissolve 4-chloro-6-methoxypyridin-3-ol (1.0 eq) in anhydrous DCM (0.4 M) under an inert atmosphere at 0 °C.
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
Reagent Addition: Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a well-ventilated fume hood.[15]
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours.
Work-up: Quench with saturated aqueous NH₄Cl, separate the layers, and extract the aqueous phase with DCM (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.
Setup: Dissolve the MOM-protected pyridinol (1.0 eq) in methanol (0.2 M).
Reagent Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq) or a strong acid cation exchange resin.
Reaction: Stir at room temperature for 4-8 hours, monitoring closely by TLC.
Work-up: Neutralize the reaction with a saturated aqueous solution of NaHCO₃. Remove the methanol under reduced pressure.
Purification: Extract the residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Comparative Analysis of Protecting Groups
The following table provides a side-by-side comparison to aid in selecting the optimal protecting group for your specific synthetic context.
Stable: Acid, Base, Nucleophiles. Labile: Hydrogenolysis, Strong Lewis Acids.
(+) Generally stable. (-) Deprotection almost certain to cause dechlorination of the substrate. Not recommended.
Conclusion
The successful chemical manipulation of 4-chloro-6-methoxypyridin-3-ol is critically dependent on a well-reasoned protecting group strategy. For maximum flexibility and safety, TBDMS and PMB ethers represent the most reliable and orthogonal choices. The TBDMS group offers unparalleled deprotection mildness with fluoride, while the PMB group provides robust stability and a highly selective oxidative removal pathway. The MOM group remains a viable option, particularly when extreme stability to basic and nucleophilic conditions is required, though its deprotection requires careful optimization. By understanding the interplay between the substrate's reactivity and the properties of each protecting group, researchers can confidently advance their synthetic campaigns, unlocking the full potential of this valuable heterocyclic scaffold.
References
Wuts, P. G. M.; Greene, T.W. (2006). Greene's Protective Groups in Organic Synthesis. J. Wiley. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0470053488]
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Pang, X., Ge, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43. [URL: http://www.hxtb.org/hxtb/CN/Y2019/V82/I1/37]
OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. [URL: http://www.oocities.org/CapeCanaveral/Hall/2324/mom.htm]
Raza, A. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [URL: https://www.linkedin.com/pulse/protecting-group-strategies-complex-molecule-synthesis-ali-raza-ms-cqa-gmp]
Akiyama, T., et al. (1992). A New Method for the Cleavage of Benzyl Ethers and Esters through a Combination of Lewis Acid and a Soft Nucleophile. Bulletin of the Chemical Society of Japan, 65, 1932–1938. [URL: https://www.journal.csj.jp/doi/abs/10.1246/bcsj.65.1932]
Sabitha, G., et al. (2000). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Chemistry Letters, 29(4), 356-357. [URL: https://www.journal.csj.jp/doi/10.1246/cl.2000.356]
Prestwich, G. D., et al. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 16(5), 3619-3655. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6263223/]
Kim, J. D., et al. (2003). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Tetrahedron Letters, 44(4), 733-735. [URL: https://www.researchgate.
Daugulis, O., et al. (2009). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Journal of the American Chemical Society, 131(31), 10832-10833. [URL: https://pubs.acs.org/doi/10.1021/ja904677c]
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Rai, A. N., & Basu, A. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(42), 5428-5431. [URL: https://www.chem.ucla.edu/~na/2011_Fall/Rai_TL_2011.pdf]
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Li, W., et al. (2013). Development of p-Phenylbenzyl as a New Protecting Group: Protection and Deprotection of Alcohols. Tetrahedron Letters, 54(32), 4299-4302. [URL: https://www.researchgate.net/publication/257814725_Development_of_p-Phenylbenzyl_as_a_New_Protecting_Group_Protection_and_Deprotection_of_Alcohols]
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Brian, E. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry, 15(1), 1-8. [URL: https://www.researchgate.net/publication/277014601_Synthesis_Reactivity_and_Stability_of_Aryl_Halide_Protecting_Groups_towards_Di-Substituted_Pyridines]
Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). [URL: https://www.highfine.com/en/news/protecting-groups-in-organic-synthesis-protection-and-deprotection-of-alcoholic-hydroxyl-groups-ii-140.html]
Technical Support Center: Optimizing 4-Chloro-6-methoxypyridin-3-ol Cross-Coupling
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter highly functionalized, densely substituted heterocycles that defy standard reaction conditions.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter highly functionalized, densely substituted heterocycles that defy standard reaction conditions. 4-Chloro-6-methoxypyridin-3-ol presents a classic "perfect storm" in cross-coupling chemistry: an inherently unreactive aryl chloride, further deactivated by an electron-donating methoxy group, paired with an unprotected, acidic pyridinol moiety.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve selective C4–C (Suzuki-Miyaura) or C4–N (Buchwald-Hartwig) cross-coupling without the need for protecting group chemistry.
Part 1: Mechanistic Bottlenecks & Causality
To optimize this reaction, we must first deconstruct the causality behind why standard protocols fail.
The C4-Cl / C6-OMe Deactivation: Aryl chlorides possess a high C–Cl bond dissociation energy, making the initial oxidative addition of Pd(0) the rate-limiting step[1]. The C6-methoxy group donates electron density into the pyridine ring via resonance (+M effect), further reducing the electrophilicity of the C4 position and raising the activation barrier for palladium insertion.
The C3-OH Interference: Unprotected hydroxyl groups are highly problematic in cross-coupling. In the presence of strong bases (e.g., NaOtBu, KOtBu), the hydroxyl group is deprotonated. The resulting pyridinoxyl anion causes two major failure modes:
Catalyst Poisoning: The anion can coordinate directly to the palladium center, forming off-cycle, highly stable Pd-aryloxide complexes that trap the catalyst and halt the catalytic cycle[2].
Side Reactions: The anion acts as a competing nucleophile, leading to undesired O-arylation or etherification instead of the desired C–C or C–N bond formation.
Part 2: Troubleshooting Guide & FAQs
Q1: My Suzuki-Miyaura coupling shows unreacted starting material. I am using Pd(PPh₃)₄ and K₂CO₃. How do I force the reaction to completion?A1: Pd(PPh₃)₄ is insufficient for this substrate. The electron-rich nature of the pyridine ring prevents efficient oxidative addition into the C4-Cl bond.
Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos . These ligands increase the electron density on the Pd center, accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step. Using Buchwald precatalysts (e.g., XPhos-Pd-G2) ensures rapid generation of the active monoligated Pd(0) species, which is proven to couple aryl chlorides even at room temperature[3].
Q2: I switched to a highly active catalyst, but now I am seeing O-arylation and degradation instead of my desired C-C coupled product. Why?A2: You are likely using a base that is too strong, or a solvent system that leaves the deprotonated C3-OH completely "naked" and highly nucleophilic.
Solution: For unprotected phenols and pyridinols, you must use mild, inorganic bases such as aqueous K₃PO₄[3]. A biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is critical. The water solubilizes the base and helps hydrate the pyridinoxyl anion via hydrogen bonding, significantly reducing its nucleophilicity and preventing it from poisoning the Pd catalyst[2].
Q3: Can I perform a Buchwald-Hartwig amination on this substrate without protecting the C3-OH?A3: Yes, but ligand selection is paramount. The BrettPhos and RuPhos ligands were specifically developed to couple functionalized amines with aryl chlorides containing unprotected hydroxyl groups[4]. Use LiHMDS or weak bases (if the amine is sufficiently nucleophilic) to avoid deprotonating the C3-OH, allowing selective C–N coupling at the C4 position[4].
Part 3: Quantitative Data Summary
The following table summarizes the causal relationship between catalyst/base selection and the experimental outcome when handling unprotected chloropyridinols.
Reaction Type
Catalyst/Ligand System
Base
Solvent System
Typical Outcome for C3-OH Pyridines
Suzuki-Miyaura
Pd(PPh₃)₄
K₂CO₃
Toluene/EtOH
No reaction / Trace yield
Suzuki-Miyaura
XPhos-Pd-G2 / XPhos
K₃PO₄ (aq)
Dioxane/H₂O
>85% yield, selective C4-coupling
Buchwald-Hartwig
BrettPhos-Pd-G3 / BrettPhos
LHMDS
THF
High yield, tolerates unprotected OH
Suzuki-Miyaura
Pd₂(dba)₃ / SPhos
NaOtBu
Toluene
Catalyst poisoning / O-arylation
Part 4: Visualizations & Logical Workflows
Mechanistic workflow demonstrating the effect of base selection on C3-OH interference.
Logical decision tree for optimizing ligand and base selection in chloropyridinol coupling.
Part 5: Self-Validating Experimental Protocol
Optimized Suzuki-Miyaura Coupling of 4-Chloro-6-methoxypyridin-3-ol
This protocol utilizes a biphasic weak-base system and a Generation 2 Buchwald precatalyst to ensure selective C-C coupling without protecting the C3-OH.
Step 1: Reagent Assembly
In a rigorously dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-6-methoxypyridin-3-ol (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
Self-Validation Check: The use of the G2 precatalyst ensures an exact 1:1 ratio of active Pd to ligand. This prevents the formation of unreactive bis-ligated PdL₂ species, which is a common failure point when manually mixing Pd₂(dba)₃ and phosphine ligands.
Step 3: Inert Atmosphere
Evacuate and backfill the flask with Argon (3 cycles) to prevent oxidative degradation of the electron-rich phosphine ligand.
Step 4: Solvent Addition
Add degassed 1,4-Dioxane and degassed deionized H₂O (typically a 4:1 v/v ratio) via syringe.
Causality Note: The water is mandatory. It hydrates the base and any transiently formed pyridinoxyl anions, shutting down the O-arylation pathway.
Step 5: Reaction Execution
Heat the biphasic mixture to 80 °C under vigorous stirring for 4–12 hours. Monitor the consumption of the aryl chloride via LC-MS.
Step 6: Workup & Isolation
Cool to room temperature and dilute with EtOAc.
Self-Validation Check: Before extraction, neutralize the aqueous layer to pH 6-7 using 1M HCl. If the pH remains basic, the product will remain water-soluble as a pyridinoxyl salt, leading to an artificially low isolated yield.
Extract the organic layer, dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.
Technical Support Center: Isolating 4-chloro-6-methoxypyridin-3-ol
Welcome to the technical support center for the purification of 4-chloro-6-methoxypyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challeng...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 4-chloro-6-methoxypyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in isolating the target compound from its regioisomeric impurities. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues encountered during the synthesis and purification of this important chemical intermediate.
Part 1: Understanding the Challenge & FAQs
The primary difficulty in purifying 4-chloro-6-methoxypyridin-3-ol stems from the formation of structurally similar regioisomers during its synthesis. These isomers often possess very similar physicochemical properties, making their separation by standard techniques non-trivial.
FAQ 1: What are the likely regioisomeric impurities I should expect?
During the synthesis of 4-chloro-6-methoxypyridin-3-ol, particularly in reactions involving electrophilic substitution on a substituted pyridine ring, the formation of several regioisomers is possible. The most probable impurities are the isomers where the chloro, methoxy, and hydroxyl groups are arranged differently on the pyridine ring. Based on common synthetic routes, you are most likely to encounter:
5-chloro-6-methoxypyridin-3-ol: This isomer can arise from the rearrangement or alternative substitution pathways.
4-chloro-2-methoxypyridin-3-ol: Depending on the starting materials and reaction conditions, this isomer is another potential byproduct.
These isomers have very similar molecular weights, and their polarities can be exceptionally close, making co-elution in chromatography a significant challenge.[1][2]
FAQ 2: Why is my compound showing significant peak tailing in HPLC analysis?
Peak tailing is a frequent issue when analyzing basic compounds like pyridine derivatives.[3] This is primarily due to strong interactions between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[3] This interaction leads to non-ideal chromatographic behavior.
To mitigate this, consider the following:
Use a base-deactivated column: These columns have been end-capped to minimize the number of free silanol groups.
Add a basic modifier to the mobile phase: A small amount of a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), can saturate the active sites on the silica, leading to more symmetrical peaks.[1]
Mobile Phase pH Adjustment: Most pyridine derivatives have a pKa between 5 and 6.[4] Operating the mobile phase at a low pH (e.g., using 0.1% formic or acetic acid) will protonate the pyridine nitrogen. This can reduce tailing but may alter the retention of your compound and its isomers. Conversely, at a high pH (>8), the pyridine is neutral, which can also improve peak shape. However, this requires a pH-stable column as traditional silica will dissolve.[3]
FAQ 3: I am struggling to get baseline separation between my target compound and an impurity. What should I try?
Achieving baseline resolution between regioisomers requires a systematic optimization of the chromatographic conditions. The key is to exploit the subtle differences in their physicochemical properties.
Here is a logical workflow to improve separation:
Caption: A workflow for systematically improving chromatographic resolution.
Part 2: Troubleshooting and Detailed Protocols
This section provides in-depth troubleshooting guides and step-by-step protocols for the separation of 4-chloro-6-methoxypyridin-3-ol from its regioisomers.
Troubleshooting Guide: Column Chromatography
Issue: My target compound and its isomer are co-eluting during column chromatography.
Underlying Principle: The polarity difference between the regioisomers is insufficient for separation with the current solvent system and stationary phase. The phenolic hydroxyl group and the pyridine nitrogen are the primary sites for interaction with silica gel. The relative positioning of the electron-withdrawing chloro group and the electron-donating methoxy group will subtly influence the acidity of the hydroxyl group and the basicity of the pyridine nitrogen, which in turn affects their interaction with the stationary phase.
Solutions:
Systematic Solvent Screening:
TLC Analysis: Before attempting a column, screen a wide range of solvent systems using Thin Layer Chromatography (TLC).[2][5] A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone).
Ternary Solvent Systems: If binary systems fail, introduce a third solvent. For instance, a small amount of methanol in a dichloromethane/ethyl acetate mixture can significantly alter selectivity.
Acidic/Basic Additives: Incorporate a small amount (0.5-1%) of acetic acid or triethylamine into your eluent. This can protonate or deprotonate your compounds, changing their interaction with the silica gel and often improving separation.
Alternative Stationary Phases:
If silica gel is not providing adequate separation, consider other stationary phases. Alumina (basic or neutral) can offer different selectivity for basic compounds. Alternatively, reversed-phase (C18) column chromatography can be employed, where the elution order will be inverted compared to normal phase.
Protocol 1: Preparative HPLC for Regioisomer Separation
High-Performance Liquid Chromatography (HPLC) often provides the resolution needed to separate challenging isomers.
Instrumentation:
Preparative HPLC system with a fraction collector.
UV Detector (monitoring at a wavelength where all isomers absorb, e.g., 254 nm or 280 nm).
Column Selection:
Primary Recommendation: Phenyl-Hexyl column (e.g., 250 x 21.2 mm, 5 µm). The pi-pi interactions offered by the phenyl phase can provide unique selectivity for aromatic compounds.
Alternative: C18 column (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase Optimization:
Parameter
Condition A (Acidic)
Condition B (Methanol)
Rationale
Solvent A
Water + 0.1% Formic Acid
Water + 0.1% Formic Acid
The acid suppresses the interaction of the pyridine nitrogen with residual silanols.[3]
Solvent B
Acetonitrile + 0.1% Formic Acid
Methanol + 0.1% Formic Acid
Methanol has different solvent properties than acetonitrile and can alter selectivity.[1]
Gradient
10-50% B over 30 minutes
15-60% B over 30 minutes
A shallow gradient is crucial for separating closely eluting peaks.
Flow Rate
20 mL/min
20 mL/min
Adjust based on column dimensions and system pressure.
Step-by-Step Protocol:
Sample Preparation: Dissolve the crude mixture in a minimal amount of the initial mobile phase or a compatible solvent (e.g., methanol). Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter.
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 10 column volumes.
Injection: Inject the sample onto the column.
Elution and Fractionation: Run the gradient and collect fractions based on the UV chromatogram.
Analysis: Analyze the collected fractions by analytical HPLC or TLC to confirm purity.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: pH-Mediated Separation Techniques
The pKa of the phenolic hydroxyl group and the pyridine nitrogen will differ between regioisomers. This difference can be exploited for separation.
1. Dissociation Extraction:
This liquid-liquid extraction technique separates compounds based on differences in their pKa values.[6]
Caption: Workflow for separating isomers using dissociation extraction.
Step-by-Step Protocol:
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
Extraction: Extract the organic solution with an aqueous buffer at a carefully selected pH. The optimal pH will be between the pKa values of the two isomers you wish to separate. The more basic isomer will be preferentially protonated and extracted into the aqueous phase.
Separation: Separate the aqueous and organic layers.
Isolation from Organic Phase: The organic layer contains the enriched, less basic isomer. Wash with brine, dry over sodium sulfate, and evaporate the solvent.
Isolation from Aqueous Phase: Adjust the pH of the aqueous layer to be basic (pH > 8) with a base like sodium hydroxide. This will deprotonate the isomer, making it less water-soluble.
Re-extraction: Extract the now basic aqueous solution with an organic solvent to recover the second isomer.
2. Selective Crystallization:
Differences in solubility and crystal packing can be exploited for separation by crystallization.[1][7]
Step-by-Step Protocol:
Solvent Screening: Screen a variety of solvents to find one in which the target compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.
Dissolution: Dissolve the crude mixture in a minimal amount of the chosen hot solvent to create a saturated solution.
Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling encourages the formation of well-ordered crystals and can favor the crystallization of the less soluble isomer.
Seeding: If you have a small amount of pure desired product, you can add a seed crystal to the cooling solution to promote the crystallization of that specific isomer.
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
Analysis: Analyze the purity of the crystals and the mother liquor. It may be necessary to perform multiple recrystallizations to achieve high purity.
References
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
Technical Support Center: Chromatographic Purification of Pyridine Deriv
Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
HPLC Methods for analysis of Pyridine.
Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. (1983). Analytical Biochemistry.
Acidity Study on 3-Substituted Pyridines. (2005). MDPI.
Theoretical prediction of relative and absolute pKa values of aminopyridines. (2006). Biophysical Chemistry.
Theoretical pKa calculations of substituted pyridines. (2009).
Determination of the pKa values of some pyridine derivatives by computational methods. (2018).
Technical Support Center: Managing Difficult-to-Separ
C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomeriz
Separating Regioisomers using Prepar
Organic Syntheses Procedure. Organic Syntheses.
Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. (2008).
Method for producing 4-chloro-6-hydroxypyrimidine. (2001).
Separation of the 5- and 6-Carboxy Regioisomers of ROX and JOE Dyes with Examples of N-(3-Azidopropyl)amide Synthesis. (2018). Thieme.
Dissociation extraction process for the separation of isomeric organic compounds. (2002). PJSIR.
Technical Support Center: Optimizing the Halogenation of 4-Chloro-6-methoxypyridin-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the halogenation of 4-chloro-6-methoxypyridin-3-ol.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the halogenation of 4-chloro-6-methoxypyridin-3-ol. This document bypasses generic advice, focusing strictly on the causality of side reactions—such as over-halogenation and O-demethylation—and providing self-validating protocols to ensure high-fidelity synthesis.
The Mechanistic Landscape
Standard pyridine halogenation often requires harsh conditions or Zincke imine intermediates due to the electron-deficient nature of the heterocycle . However, 4-chloro-6-methoxypyridin-3-ol is a stark exception. The synergistic electron-donating effects of the C3-hydroxyl and C6-methoxy groups heavily activate the ring toward Electrophilic Aromatic Substitution (EAS). Here, the synthetic challenge is not initiating the reaction, but arresting it at mono-halogenation while preventing acid-catalyzed degradation.
Fig 1: Reaction pathways and side-reaction causality during 4-chloro-6-methoxypyridin-3-ol halogenation.
Troubleshooting Guide & FAQs
Q1: Why am I seeing significant formation of a di-halogenated byproduct, and how can I suppress it?Causality: Because 4-chloro-6-methoxypyridin-3-ol is highly electron-rich, it undergoes EAS rapidly. Halogens (Cl, Br) are only weakly deactivating groups. Therefore, once the mono-halogenated product forms, its activation energy for a second halogenation event is not significantly higher than that of the starting material. If the local concentration of the electrophile is too high, or the temperature provides enough kinetic energy, the reaction overshoots.
Solution:
Transition from elemental halogens (Br₂, Cl₂) to mild N-halosuccinimides (NBS, NCS) .
Employ strict sub-stoichiometric control (0.98 equivalents).
Execute the reaction at cryogenic temperatures (-10 °C to 0 °C) with a slow, dropwise addition rate.
Q2: My LC-MS shows a major byproduct with a mass [M-14]. What is this, and how do I prevent it?Causality: A mass loss of 14 Da (loss of a CH₂ unit) strongly indicates O-demethylation of the C6-methoxy group, yielding a pyridinone derivative. 2-Methoxypyridines (C6 is adjacent to the nitrogen) are notoriously sensitive to acidic conditions. When elemental halogens are used, stoichiometric hydrogen halide (HBr or HCl) is generated as a byproduct. This strong acid protonates the pyridine ring, allowing the halide ion to cleave the methyl ether via an Sₙ2 mechanism .
Solution:
Use NBS or NCS, which do not generate strong acid byproducts. If elemental halogens are strictly required for your workflow, you must incorporate an acid scavenger such as sodium bicarbonate (NaHCO₃) or a sterically hindered base (e.g., 2,6-lutidine) to neutralize HX as it forms.
Q3: How does solvent selection impact the side-reaction profile?Causality: Protic solvents (like methanol or acetic acid) hydrogen-bond with the C3-hydroxyl and C6-methoxy groups. This alters their electron-donating capabilities and stabilizes the polar transition states of unwanted side reactions (like ether cleavage).
Solution: Utilize a moderately polar, aprotic solvent such as Acetonitrile (MeCN). MeCN provides excellent solubility for N-halosuccinimides while maintaining a controlled, predictable reaction rate.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and product distribution. Notice how the shift away from acidic, protic conditions drastically reduces O-demethylation, while temperature and stoichiometric control eliminate over-halogenation.
Entry
Halogen Source
Solvent
Temp (°C)
Additive
Target Mono-halo Yield (%)
Di-halo Yield (%)
O-Demethylation (%)
1
Br₂ (1.2 eq)
AcOH
25
None
45
30
20
2
Br₂ (1.0 eq)
DCM
0
None
60
25
10
3
NBS (1.0 eq)
DMF
25
None
75
15
< 2
4
NBS (0.98 eq)
MeCN
-10 to 0
None
92
< 3
< 1
5
Cl₂ (gas)
AcOH
25
None
40
35
20
6
NCS (0.98 eq)
MeCN
0
None
89
< 5
< 1
Self-Validating Experimental Protocol
Optimized Mono-Bromination using N-Bromosuccinimide (NBS)
This protocol utilizes built-in physical and visual feedback loops to ensure the reaction remains within the optimal kinetic window.
Step 1: System Preparation & Inertion
Flame-dry a 3-neck round-bottom flask under vacuum, then backfill with inert nitrogen gas.
Validation: The highly electron-rich pyridinol is prone to oxidation. Maintaining a positive N₂ pressure physically validates that ambient oxygen is excluded, preventing the formation of dark, quinone-like degradation products.
Step 2: Substrate Dissolution
Dissolve 4-chloro-6-methoxypyridin-3-ol (1.0 eq) in anhydrous Acetonitrile (MeCN) to achieve a 0.1 M concentration. Stir for 10 minutes.
Validation: Complete visual dissolution before cooling ensures a homogeneous reaction mixture. If the solution remains cloudy, localized concentration gradients will form during reagent addition, directly causing uneven halogenation rates and di-halo byproducts.
Step 3: Cryogenic Control
Cool the reaction vessel to -10 °C using an ice/brine bath. Insert an internal temperature probe directly into the solution.
Validation: Relying on the bath temperature is insufficient. The internal probe validates the true reaction temperature. Keeping the internal temperature strictly below 0 °C ensures the thermal activation energy required for the second halogenation event is never reached.
Step 4: Reagent Addition
Dissolve N-Bromosuccinimide (NBS, 0.98 eq) in MeCN and add dropwise via an addition funnel over 60 minutes.
Validation: Using a sub-stoichiometric amount of NBS ensures the starting material outcompetes the mono-halo product for the electrophile. Monitor the internal probe; if the temperature rises above -5 °C, pause the addition. This thermal feedback loop validates that the exothermic EAS is safely controlled.
Step 5: Quench and Verification
After 30 minutes of post-addition stirring, add 10% aqueous sodium thiosulfate (Na₂S₂O₃).
Validation: The thiosulfate immediately reduces any trace unreacted electrophilic bromine. A rapid visual color shift from pale yellow to completely colorless validates that the active halogenating species has been neutralized, permanently arresting the reaction profile and securing the product ratio.
References
Title: Halogenation of the 3-position of pyridines through Zincke imine intermediates
Source: Science (via NIH/PMC)
URL: [Link]
Title: meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines
Source: Organic Syntheses
URL: [Link]
Title: Halogenation of Alkenes and Aromatic Systems: Selectivity and Mechanistic Models
Source: Chemistry LibreTexts
URL: [Link]
Optimization
Technical Support Center: Advanced Strategies for 4-Chloro-6-methoxypyridin-3-ol Substitutions
Welcome to the technical support center for navigating the synthetic challenges of 4-chloro-6-methoxypyridin-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are lo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for navigating the synthetic challenges of 4-chloro-6-methoxypyridin-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this versatile, yet sterically challenging, heterocyclic building block. Here, we move beyond simple protocols to explain the underlying principles governing reactivity, enabling you to troubleshoot effectively and optimize your synthetic routes.
Understanding the Substrate: The Challenge of 4-chloro-6-methoxypyridin-3-ol
The reactivity of 4-chloro-6-methoxypyridin-3-ol is a delicate interplay of electronic effects and steric hindrance. The chlorine atom at the C4 position is a suitable leaving group for nucleophilic aromatic substitution (SNAr) and a handle for cross-coupling reactions. However, its reactivity is significantly modulated by the adjacent hydroxyl group at C3 and the methoxy group at C6.
Electronic Effects : The pyridine nitrogen and the chlorine atom render the C4 position electron-deficient and thus susceptible to nucleophilic attack. The methoxy group at C6 is electron-donating, which can somewhat deactivate the ring towards traditional SNAr. Conversely, the hydroxyl group at C3 is also electron-donating.
Steric Hindrance : The primary challenge arises from the hydroxyl group at the C3 position, which flanks the target C4 position. This group can sterically shield the C4 carbon from the approach of bulky nucleophiles or catalyst complexes, significantly slowing down or completely inhibiting reactions.[1][2]
Caption: Analysis of 4-chloro-6-methoxypyridin-3-ol's key features.
Frequently Asked Questions (FAQs)
Q1: My SNAr amination at the C4 position with a secondary amine is failing. What is the likely cause and how can I fix it?
A1: This is a classic issue of steric hindrance. The hydroxyl group at C3 is likely preventing your secondary amine from approaching the C4 carbon.[3] Furthermore, the pyridine nitrogen can be protonated by the amine's conjugate acid, deactivating the ring.
Troubleshooting Steps:
Increase Reaction Temperature: Many SNAr reactions require significant thermal energy to overcome the activation barrier, especially with hindered substrates.[4] Consider moving from room temperature or 80 °C to temperatures in the 120-150 °C range, potentially using a sealed vessel or microwave irradiation.
Use a Stronger, Non-Nucleophilic Base: A common mistake is using the amine nucleophile itself as the base. This creates an equilibrium with the protonated amine, which is not nucleophilic. Instead, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to fully deprotonate the amine or the hydroxyl group, increasing nucleophilicity and preventing side reactions.[5]
Solvent Choice is Critical: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions. They effectively solvate cations, leaving the anionic nucleophile more "naked" and reactive.[4]
Consider N-Oxidation: Converting the pyridine to a pyridine-N-oxide dramatically increases the electrophilicity of the C4 position, making it much more susceptible to nucleophilic attack. The N-oxide can be reduced back to the pyridine in a subsequent step.
Q2: I'm attempting a Suzuki-Miyaura coupling at the C4 position, but I'm getting low yields and significant decomposition. What should I optimize?
A2: Low yields in cross-coupling reactions with this substrate are often due to a combination of steric hindrance and catalyst inhibition. The pyridine nitrogen's lone pair can coordinate to the palladium center, leading to catalyst deactivation.[1]
Key Optimization Parameters:
Parameter
Recommended Solution
Rationale
Ligand
Use bulky, electron-rich phosphine ligands.
Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or Josiphos-type ferrocenyl ligands are excellent choices. Their bulkiness creates a wider "bite angle" that promotes reductive elimination and prevents catalyst dimerization, while their electron-rich nature facilitates the oxidative addition step, which is often the rate-determining step.[1]
Catalyst
Employ a more active pre-catalyst.
Instead of Pd(PPh₃)₄, consider using modern pre-catalysts like Pd₂(dba)₃ or palladium(II) pre-catalysts (e.g., XPhos-Pd-G3). These systems are more stable and generate the active Pd(0) species more efficiently in situ. Exploring alternative metals like nickel for certain couplings can also be beneficial.[1]
Base
Use a carefully chosen base.
Anhydrous conditions with a base like K₃PO₄ or Cs₂CO₃ are often effective. The choice of base can be critical and may require screening.
Additives
Consider additives to enhance performance.
Additives like TMEDA can sometimes improve catalyst performance and stability.[1]
Q3: Can I selectively functionalize other positions on the ring, or am I limited to the C4-chloro position?
A3: While the C4-chloro is the most obvious handle, other positions can be functionalized through directed ortho-metalation (DoM). The methoxy group at C6 can direct lithiation to the C5 position. This strategy opens up an entirely new axis of derivatization. For instance, Daugulis and others have shown that methoxy groups on pyridine rings can effectively direct C-H functionalization.[5] This allows for the introduction of a wide range of electrophiles at the C5 position, which would be inaccessible otherwise.
Troubleshooting Guide: A Systematic Approach
When a reaction fails, a systematic approach is more effective than random screening.[6] Use the following workflow to diagnose issues with your substitution reactions.
Caption: A workflow for troubleshooting failed substitution reactions.
Experimental Protocols
The following protocols are provided as a starting point. Optimization will likely be necessary for your specific substrate and nucleophile.
Protocol 1: Buchwald-Hartwig Amination with a Sterically Hindered Amine
This protocol is adapted for substrates where steric hindrance is a major concern.[1]
Reaction Setup:
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-chloro-6-methoxypyridin-3-ol (1.0 equiv), the hindered secondary amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
In a separate vial, prepare the catalyst system: Add RuPhos-Pd-G3 pre-catalyst (0.02 equiv) and RuPhos ligand (0.04 equiv) to anhydrous toluene (approx. 1 mL per 0.1 mmol of substrate).
Execution:
Add the anhydrous toluene to the Schlenk tube containing the solids.
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
HPLC Method Validation for 4-Chloro-6-methoxypyridin-3-ol Purity Analysis: A Column Comparison Guide
As pharmaceutical pipelines increasingly rely on complex, heavily substituted heterocyclic intermediates, the analytical methods used to verify their purity must evolve. 4-Chloro-6-methoxypyridin-3-ol (CAS: 1196152-16-5)...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly rely on complex, heavily substituted heterocyclic intermediates, the analytical methods used to verify their purity must evolve. 4-Chloro-6-methoxypyridin-3-ol (CAS: 1196152-16-5) presents a unique chromatographic challenge. It combines a basic pyridine nitrogen, an electron-withdrawing chlorine atom, a hydrogen-bond donating hydroxyl group, and a methoxy ether on a single aromatic ring.
This guide provides an objective, data-driven comparison of HPLC column chemistries for the purity analysis of this compound. Furthermore, it outlines a complete, self-validating methodology structured around the latest and standards.
Mechanistic Column Comparison: Alkyl (C18) vs. Fluorinated (PFP)
The default choice for most HPLC method development is a standard C18 (octadecylsilane) column. However, applying a purely hydrophobic retention mechanism to a highly polar, multi-substituted pyridine often results in poor retention, severe peak tailing, and inadequate resolution from positional isomers.
To achieve the Analytical Target Profile (ATP), we compared a standard C18 column against a Pentafluorophenyl (PFP) column .
The Causality Behind the Chemistry
Standard C18: Relies exclusively on hydrophobic dispersion forces. Because 4-chloro-6-methoxypyridin-3-ol is highly polar, it elutes too early (low
k′
). Furthermore, the basic pyridine nitrogen interacts electrostatically with unendcapped, acidic residual silanols on the silica surface, causing severe peak tailing.
PFP (Pentafluorophenyl): Offers orthogonal selectivity driven by multiple retention mechanisms. The electron-withdrawing fluorine atoms create an electron-deficient phenyl ring, enabling strong π−π
interactions with the electron-rich methoxy-substituted pyridine ring. Additionally, the fluorinated surface facilitates halogen bonding with the chlorine atom at position 4, providing superior steric selectivity for resolving closely related structural impurities.
Comparative Performance Data
The following table summarizes the quantitative chromatographic data obtained during the column screening phase.
Chromatographic Parameter
Standard C18 (Alkyl Phase)
PFP (Fluorinated Phase)
Mechanistic Causality
Retention Time (
k′
)
3.2 min
5.8 min
Enhanced dipole-dipole and halogen bonding on PFP increases retention.
Sharper peak geometry due to uniform, rapid
π−π
mass transfer.
Resolution (
Rs
)
1.4
3.2
Superior spatial selectivity for positional isomers on the rigid PFP surface.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every parameter has been selected based on specific physicochemical rationales.
Step-by-Step Methodology
Mobile Phase Preparation:
Channel A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water.
Causality: TFA is a strong ion-pairing agent. It protonates the basic pyridine nitrogen while simultaneously forming a neutral ion-pair complex, masking residual silanol interactions and preventing peak tailing.
Channel B (Organic): 100% LC-MS grade Acetonitrile.
Standard & Sample Preparation Workflow:
Figure 1: Step-by-step sample preparation workflow for HPLC purity analysis.
Filtration Causality: PTFE (Polytetrafluoroethylene) filters are explicitly selected over Nylon. Nylon membranes possess amide bonds that can non-specifically bind to polar aromatic compounds, skewing quantitative recovery. PTFE is chemically inert, ensuring 100% analyte transmission.
Chromatographic Conditions:
Column: PFP, 100 x 4.6 mm, 2.6 µm core-shell particles.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C.
Causality: Elevating the temperature reduces mobile phase viscosity, increasing the analyte's diffusion coefficient. This improves mass transfer kinetics within the porous stationary phase, generating higher theoretical plates.
Detection: UV at 254 nm.
Gradient Program: 10% B to 60% B over 10 minutes, followed by a column wash at 90% B and re-equilibration.
System Suitability Testing (SST)
Before analyzing unknown batches, the system must validate its own performance via six replicate injections of the standard. If the system fails these criteria, the run is automatically aborted:
%RSD of Peak Area:≤
2.0% (Validates autosampler precision).
Resolution (
Rs
):≥
2.0 between the API and its critical impurity pair (Validates thermodynamic selectivity).
ICH Q2(R2) Method Validation Execution
With the PFP method established, formal validation was executed in accordance with the lifecycle management principles of and USP Category II requirements for impurity quantitation.
Figure 2: Analytical lifecycle and ICH Q2(R2) validation workflow for purity methods.
Validation Summary Results
The table below summarizes the validation data, confirming that the PFP-based method is highly fit-for-purpose.
Validation Parameter
ICH/USP Acceptance Criteria
Experimental Result
Status
Specificity (Forced Degradation)
No interference at API retention time
Peak purity angle < purity threshold
Pass
Linearity & Range
R2≥0.999
(from 25% to 150% target conc.)
R2=0.9998
Pass
Accuracy (Spike Recovery)
98.0% - 102.0% recovery across 3 levels
99.4% - 100.2%
Pass
Repeatability (Precision)
Inter-assay %RSD
≤
2.0% (
n=6
)
%RSD = 0.65%
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (
S/N
)
≥
10
0.15 µg/mL
Pass
Conclusion
For complex, multi-substituted heterocycles like 4-chloro-6-methoxypyridin-3-ol, standard C18 columns often fail to provide the necessary selectivity and peak shape. By leveraging the orthogonal
π−π
and halogen-bonding mechanisms of a Pentafluorophenyl (PFP) stationary phase , scientists can develop a highly robust, self-validating method. The resulting protocol not only easily passes stringent ICH Q2(R2) validation criteria but also ensures long-term reliability in routine pharmaceutical quality control environments.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]
United States Pharmacopeia (USP). USP General Chapter <1225> Validation of Compendial Procedures. Retrieved from:[Link]
Comparative
A Comparative Guide to the Leaving Group Ability of 4-Chloro-6-methoxypyridin-3-olate
In the intricate landscape of medicinal chemistry and organic synthesis, the strategic selection of a leaving group can dictate the success or failure of a synthetic route. A leaving group's efficacy is not an absolute p...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate landscape of medicinal chemistry and organic synthesis, the strategic selection of a leaving group can dictate the success or failure of a synthetic route. A leaving group's efficacy is not an absolute property but is profoundly influenced by the reaction mechanism, solvent, and the electronic environment of the substrate. This guide provides an in-depth analysis of the leaving group ability of the anion of 4-chloro-6-methoxypyridin-3-ol, hereafter referred to as CMP , comparing it with other commonly employed leaving groups. Our discussion is grounded in fundamental chemical principles and supported by proposed experimental frameworks to provide researchers with actionable insights.
The Theoretical Framework: What Governs Leaving Group Ability?
A good leaving group is a species that can depart with a pair of electrons, stabilizing the negative charge that develops. The primary determinants of leaving group ability are the stability of the departing anion and the context of the chemical reaction.
Basicity as an Inverse Predictor: The most reliable predictor of leaving group ability is the pKa of the leaving group's conjugate acid. A fundamental principle in organic chemistry is that weaker bases are better leaving groups .[1][2] This is because weak bases are the conjugate bases of strong acids, indicating they are stable as anions and are less likely to re-initiate a reverse reaction.[2][3] Therefore, to evaluate CMP, we must consider the acidity of its parent pyridinol.
Electronic Stabilization: The stability of the anionic leaving group is governed by inductive and resonance effects. Electron-withdrawing groups (EWGs) can delocalize the negative charge, increasing stability and enhancing leaving group potential. Conversely, electron-donating groups (EDGs) can destabilize the anion, making it a poorer leaving group.
Reaction Mechanism Context: The role of the leaving group differs depending on the reaction type.
In S_N2 reactions , the rate-determining step involves the cleavage of the carbon-leaving group bond. Bond strength and the stability of the departing anion are paramount.[4]
In Nucleophilic Aromatic Substitution (S_NAr) , which is highly relevant for heteroaromatic systems like pyridines, the reaction typically proceeds via a two-step addition-elimination mechanism. The rate-determining step is often the initial nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex).[5][6] In this context, the leaving group's ability to withdraw electron density from the ring via induction is crucial for activating the ring towards attack.[7][8] This is why the typical halide leaving group order is often inverted from S_N2 (I > Br > Cl > F) to S_NAr (F > Cl ≈ Br > I).[5][9][10]
The structure of CMP features a chlorine atom and a methoxy group on the pyridine ring. The chlorine atom is a strong inductively electron-withdrawing group. The methoxy group has a dual nature: it is inductively withdrawing but can be a resonance donor. The hydroxyl group's acidity (and thus the stability of the CMP anion) is a complex interplay of these electronic factors and the inherent electron-deficient nature of the pyridine ring.
Caption: Relationship between key factors governing leaving group ability.
Comparative Analysis of CMP and Alternative Leaving Groups
Leaving Group (Anion)
Conjugate Acid
Representative pKa
Analysis of Stability & Performance
CMP
4-chloro-6-methoxypyridin-3-ol
~8-9 (Estimated)
The anionic charge on oxygen is stabilized by the inductive effect of the chlorine and the electron-deficient pyridine ring. Resonance delocalization onto the ring is possible. Expected to be a moderate to good leaving group.
The benchmark aromatic oxygen leaving group. Its stability comes from resonance delocalization of the negative charge onto the benzene ring. Considered a moderate leaving group.
4-Nitrophenoxide
4-Nitrophenol
7.15
The potent electron-withdrawing nitro group provides excellent resonance and inductive stabilization, making this an excellent leaving group.
Chloride (Cl⁻)
Hydrochloric Acid (HCl)
-7
As the conjugate base of a very strong acid, chloride is a weak base and generally a good leaving group in S_N2 reactions. Its performance in S_NAr is also effective.[5][8]
Tosylate (TsO⁻)
p-Toluenesulfonic Acid
-2.8
The negative charge is extensively delocalized across three oxygen atoms through resonance. It is an exceptionally weak base, making it one of the best leaving groups in organic synthesis.[3][14]
Hydroxide (OH⁻)
Water (H₂O)
15.7
As the conjugate base of a weak acid (water), hydroxide is a strong base and a notoriously poor leaving group.[14]
This comparison suggests that CMP should be a significantly better leaving group than phenoxide and vastly superior to hydroxide, but likely not as effective as a tosylate or halide. Its performance is anticipated to be comparable to, or slightly better than, nitrophenoxide derivatives, depending on the specific reaction conditions.
Experimental Design for Quantitative Comparison
To move beyond theoretical predictions, a robust experimental protocol is required to quantify leaving group ability. A kinetic study using a standardized S_NAr reaction provides the most direct comparison.
Objective: To determine the relative reaction rates for the displacement of various leaving groups (L) from a common heteroaromatic core by a standard nucleophile.
Proposed Reaction:
A 2-substituted pyridine scaffold is an excellent model system. We will synthesize a series of 2-L-4,6-dimethylpyridines and react them with a nucleophile like piperidine in a suitable solvent (e.g., methanol or DMSO) at a constant temperature. The rate of disappearance of the starting material or appearance of the product can be monitored.
Caption: Workflow for the comparative kinetic analysis of leaving groups.
Detailed Experimental Protocol
Synthesis of Precursors:
Synthesize the required 2-substituted pyridine precursors. For example, 2-chloro-4,6-dimethylpyridine can serve as a common intermediate.
To synthesize the 2-CMP-4,6-dimethylpyridine substrate, react 2-chloro-4,6-dimethylpyridine with 4-chloro-6-methoxypyridin-3-ol in the presence of a non-nucleophilic base (e.g., NaH) in an aprotic solvent like DMF.
Synthesize other analogues (L = OPh, OTs) similarly from the corresponding phenol or by converting the 2-hydroxy precursor to the tosylate.
Kinetic Measurement:
Prepare stock solutions of each 2-L-4,6-dimethylpyridine substrate (e.g., 0.01 M in methanol).
Prepare a stock solution of the nucleophile, piperidine (e.g., 0.2 M in methanol). Using a large excess of the nucleophile ensures pseudo-first-order kinetics.
Equilibrate both solutions to the desired reaction temperature (e.g., 50 °C) in a temperature-controlled bath.
To initiate the reaction, mix equal volumes of the substrate and nucleophile solutions in a reaction vessel.
At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench it (e.g., by adding to a solution of dilute HCl in acetonitrile).
Analyze the quenched aliquots by reverse-phase HPLC with UV detection to determine the concentration of the starting material and/or the product.
Data Analysis and Validation:
Plot ln([Substrate]_t / [Substrate]_0) versus time (t). The slope of this line will be -k_obs, where k_obs is the observed pseudo-first-order rate constant.
The protocol is self-validating because the substrate core, nucleophile, solvent, and temperature are held constant. Any differences in the measured k_obs can be directly attributed to the intrinsic ability of L to depart.
The final ranking of leaving group ability will be based on the direct comparison of these empirically determined rate constants.
Mechanism in Focus: The S_NAr Pathway
The proposed kinetic experiment probes the S_NAr mechanism. The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is key to the overall reaction rate.
A Senior Application Scientist’s Guide to Evaluating the Bioisosteric Potential of 4-chloro-6-methoxypyridin-3-ol
Introduction: The Strategic Imperative of Bioisosteric Replacement In modern medicinal chemistry, the optimization of a lead compound is a multifaceted challenge. While achieving high target potency is a primary goal, th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Imperative of Bioisosteric Replacement
In modern medicinal chemistry, the optimization of a lead compound is a multifaceted challenge. While achieving high target potency is a primary goal, the overall success of a drug candidate is equally dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of lead optimization.[1] This approach allows for the fine-tuning of a molecule's physicochemical properties to enhance its drug-like characteristics, such as improving metabolic stability, increasing solubility, or altering target selectivity, without compromising its desired biological activity.[2]
The subject of this guide, 4-chloro-6-methoxypyridin-3-ol, presents a scaffold with features common in bioactive molecules. The pyridinol core is a key pharmacophore, but the phenolic hydroxyl group, in particular, is a well-known metabolic soft spot. Phenols are highly susceptible to phase II conjugation, primarily glucuronidation, which can lead to rapid systemic clearance and poor oral bioavailability.[3][4] Therefore, identifying viable bioisosteric replacements for the phenolic hydroxyl is a critical step in advancing any drug discovery program based on this scaffold.
This guide provides a comprehensive, field-proven framework for evaluating and selecting optimal bioisosteres for 4-chloro-6-methoxypyridin-3-ol. We will move beyond theoretical lists, explaining the causality behind experimental choices and providing detailed protocols that form a self-validating system for decision-making.
Part 1: Foundational Analysis of the Parent Scaffold
Before exploring replacements, a robust understanding of the parent molecule's baseline properties is essential. This data serves as the critical benchmark against which all potential bioisosteres will be judged. The causality is simple: without a precise baseline, any comparison is meaningless. We must first quantify the properties we aim to improve.
Key Physicochemical and ADME Properties of 4-chloro-6-methoxypyridin-3-ol
The three most critical initial parameters to define for our parent scaffold are its lipophilicity (LogP/D), acidity (pKa), and intrinsic metabolic stability.
Lipophilicity (LogP/D): This parameter governs solubility, permeability across biological membranes, and plasma protein binding. An optimal LogP is crucial for oral absorption and distribution.
Acidity (pKa): The pKa of the phenolic hydroxyl and the pyridine nitrogen will determine the molecule's ionization state at physiological pH (7.4). This directly impacts solubility, receptor interaction (as the phenoxide anion may be the key binding species), and cell permeability.
Metabolic Stability: As hypothesized, the phenolic hydroxyl is a likely site of metabolism. Quantifying its stability in the presence of metabolic enzymes is the first step in confirming this liability.
The following diagram outlines the comprehensive workflow for evaluating both the parent compound and its potential bioisosteres.
Caption: Workflow for Bioisostere Evaluation.
Part 2: Selection of Potential Bioisosteres
The selection of candidate bioisosteres should be a rational process based on established principles. For 4-chloro-6-methoxypyridin-3-ol, we can primarily focus on replacing the phenolic hydroxyl group to address the metabolic stability liability. The goal is to find a replacement that mimics the hydrogen bond donating/accepting capacity of the hydroxyl group while being less prone to metabolism.[5]
The diagram below illustrates some potential bioisosteric replacements for the parent molecule's phenolic hydroxyl group.
4-Chloro-6-methoxypyridin-3-ol: Comprehensive Safety, Handling, and Disposal Protocol As drug development and synthetic chemistry increasingly rely on functionalized heterocyclic building blocks, the safe handling and ec...
Author: BenchChem Technical Support Team. Date: April 2026
4-Chloro-6-methoxypyridin-3-ol: Comprehensive Safety, Handling, and Disposal Protocol
As drug development and synthetic chemistry increasingly rely on functionalized heterocyclic building blocks, the safe handling and ecological management of halogenated pyridines have become critical operational priorities. 4-Chloro-6-methoxypyridin-3-ol is a highly valuable intermediate in pharmaceutical synthesis; however, its halogenated aromatic structure presents specific environmental and toxicological challenges [1].
This guide provides researchers and laboratory managers with a field-proven, scientifically grounded protocol for the safe handling, emergency response, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound.
Chemical Profile & Hazard Assessment
Before executing any operational or disposal plan, it is imperative to understand the physicochemical properties and hazard profile of the target molecule. 4-Chloro-6-methoxypyridin-3-ol contains a stable carbon-chlorine bond on a pyridine ring, classifying it as a halogenated organic compound [2].
Table 1: Chemical Identification & Physical Properties
Harmful if swallowed. Mandates strict prohibition of food/drink in the handling area.
Skin/Eye Irritation
H315 / H319
Causes skin and serious eye irritation. Requires tightly fitting safety goggles and chemical-impermeable gloves.
Respiratory Irritation
H335
May cause respiratory irritation. Handling must be performed inside a certified fume hood to avoid dust/aerosol inhalation.
Environmental Toxicity
N/A (Analogous)
Halogenated pyridines resist biological degradation. Must never be discharged into municipal sewer systems.
The Science of Chloropyridine Disposal: Causality & Mechanisms
In laboratory safety, understanding why a protocol exists is just as important as the protocol itself.
You cannot dispose of 4-Chloro-6-methoxypyridin-3-ol via standard biological wastewater treatment or municipal landfills. The carbon-chlorine bond is highly recalcitrant to microbial degradation, meaning the compound will persist and potentially bioaccumulate in the environment [1].
Furthermore, if this compound is subjected to uncontrolled burning (e.g., a laboratory fire or standard municipal incineration), the thermal decomposition of the molecule will release Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) [3]. HCl is highly corrosive and toxic, while NOx contributes to severe respiratory hazards and environmental smog.
Therefore, the only scientifically and legally acceptable method for destruction is controlled incineration at temperatures exceeding 1000°C, coupled with alkaline flue gas scrubbing [3]. The extreme heat ensures the complete cleavage of the stable pyridine ring, while the alkaline scrubber (typically using sodium hydroxide, NaOH) neutralizes the resulting acidic HCl and NOx gases before they can be released into the atmosphere.
Standard Operating Procedure: Step-by-Step Disposal Workflow
To ensure compliance with EPA RCRA guidelines for halogenated organic wastes [4], follow this self-validating disposal workflow:
Step 1: Waste Segregation & Containment
Do not mix 4-Chloro-6-methoxypyridin-3-ol waste with non-halogenated solvents. Mixing increases the total volume of halogenated waste, exponentially increasing disposal costs and complicating the incineration process.
Collect all solid waste, contaminated filter paper, and reaction residues in a chemically compatible, tightly sealed container (e.g., High-Density Polyethylene (HDPE) or PTFE-lined drums).
Store the waste container in a cool, dry, well-ventilated satellite accumulation area, strictly segregated from strong oxidizing agents.
Step 2: Waste Labeling & Classification
Label the container clearly as "Hazardous Waste - Halogenated Organics (Contains 4-Chloro-6-methoxypyridin-3-ol)".
Assign the appropriate state or federal RCRA waste codes for halogenated organic compounds prior to transport.
Step 3: Licensed Destruction (Incineration)
Contract a licensed hazardous waste management facility equipped for the destruction of halogenated organics.
Verify that the facility utilizes controlled incineration with wet flue gas scrubbing to capture and neutralize halogenated combustion byproducts [3].
Step 4: Contaminated Packaging Management
Empty reagent bottles retain hazardous chemical residue.
Triple-rinse the empty containers with a compatible solvent (e.g., methanol or dichloromethane).
Critical: Add the rinsate directly to your halogenated liquid waste stream.
Puncture or deface the rinsed packaging to render it unusable, then dispose of it in a sanitary landfill or via incineration.
Emergency Spill Response Protocol
In the event of an accidental spill of 4-Chloro-6-methoxypyridin-3-ol powder:
Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.
Don PPE: Responders must wear tightly fitting safety goggles, chemical-impermeable nitrile gloves, a lab coat, and a particulate respirator (N95 or higher) to prevent inhalation of toxic dust.
Containment: Do not flush the spill with water, as this will contaminate the drainage system.
Collection: Use non-sparking tools to carefully sweep up the solid. To minimize aerosolizing the powder, you may lightly dampen the spill with a compatible, non-reactive solvent if safe to do so.
Disposal: Place all collected material and contaminated cleanup supplies (paper towels, brushes) into a sealed hazardous waste container designated for halogenated organics.
Process Visualization
The following diagram illustrates the logical flow of the disposal process, highlighting the critical gas scrubbing phase required for halogenated compounds.
Figure 1: Workflow for the controlled incineration and gas scrubbing of halogenated pyridine waste.
References
Title: 3-Chloropyridine | CID 12287 (Structural Analog & Hazard Profile). Source: PubChem, National Institutes of Health. URL:[Link]
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Source: U.S. Environmental Protection Agency (EPA). URL:[Link]
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